2-(4-Methoxyphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLPMLYQQDEHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295817 | |
| Record name | 2-(4-Methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-71-9 | |
| Record name | 18110-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18110-71-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(4-Methoxyphenyl)benzoic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)benzoic Acid
Introduction
This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a versatile building block, it serves as a precursor for the synthesis of more complex molecules, including pharmaceutical agents and functional organic materials. The synthesis of such biaryl compounds hinges on the efficient formation of a carbon-carbon bond between two aromatic rings, a challenge that has been addressed by several powerful cross-coupling methodologies.
This technical guide provides a detailed overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. It covers the core principles, experimental protocols, and comparative data for the most effective methods, including Suzuki-Miyaura coupling, Ullmann coupling, and Negishi coupling.
Core Synthesis Pathways
The construction of the this compound scaffold is primarily achieved through transition metal-catalyzed cross-coupling reactions. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for C(sp²)-C(sp²) bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base.
Reaction Scheme:
Two primary disconnection approaches exist for this synthesis:
-
Route A: Coupling of 2-halobenzoic acid (or its ester) with 4-methoxyphenylboronic acid.
-
Route B: Coupling of 4-haloanisole with 2-boronobenzoic acid (or its ester).
Diagram of Suzuki-Miyaura Coupling Pathway
Caption: Alternative Suzuki-Miyaura coupling routes to the target compound.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from procedures for structurally similar biaryl carboxylic acids. The carboxylic acid group may be protected (e.g., as a methyl ester) prior to coupling to improve solubility or prevent side reactions, followed by a final hydrolysis step.
-
Reaction Setup: In a dry round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (3.0 eq).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. The product can be further purified by extraction into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sulfate (Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure. Recrystallization or column chromatography may be performed if necessary.
Quantitative Data
The yield and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific combination of catalyst, ligand, base, and solvent.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~90-95 |
| Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | 85 | 16 | ~77-92 |
Table 1: Representative conditions and yields for Suzuki-Miyaura coupling of aryl bromides. Data is based on protocols for structurally similar compounds.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of biaryl compounds. It typically requires harsher conditions (higher temperatures) than palladium-catalyzed reactions and is often used for large-scale industrial synthesis. The reaction involves the coupling of two aryl halides in the presence of a stoichiometric or catalytic amount of copper.
Reaction Scheme:
The Ullmann reaction can be performed as a cross-coupling between 2-halobenzoic acid and 4-haloanisole, though homo-coupling is a common side reaction.
Diagram of Ullmann Condensation Pathway
Caption: Ullmann condensation for biaryl synthesis.
Experimental Protocol
The following protocol is a general representation for an Ullmann biaryl synthesis. Optimization is often required, particularly regarding temperature and reaction time.
-
Reaction Setup: To a high-pressure reaction vessel or a flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-iodoanisole (1.0 eq), a base such as K₂CO₃ (2.0 eq), and the copper catalyst (e.g., CuI, 10-20 mol% or copper powder, >1.0 eq).
-
Solvent: Add a high-boiling polar solvent such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).
-
Reaction Execution: Heat the mixture to a high temperature, typically in the range of 150-210 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. These reactions can be slow, sometimes requiring 24-48 hours for completion.
-
Work-up: Cool the reaction mixture and filter to remove the copper catalyst and inorganic salts. Dilute the filtrate with water and acidify with concentrated HCl to precipitate the product.
-
Purification: Filter the crude product. Further purification involves dissolving the product in a base (e.g., NaOH solution), washing with an organic solvent to remove non-acidic impurities, and re-precipitating the product by adding acid. Recrystallization can be performed for final purification.
Quantitative Data
Ullmann reactions are known for variable yields, which are highly substrate-dependent. The use of ligands can sometimes improve yields and lower the required temperature.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu Powder | K₂CO₃ | DMF | 160-180 | 24 | 40-60 |
| CuI | K₂CO₃ | NMP | 190-210 | 24-48 | 50-70 |
| CuI / Ligand | Cs₂CO₃ | Dioxane | 110 | 24 | 65-85 |
Table 2: Typical conditions and yields for Ullmann biaryl coupling. Yields are highly variable based on specific substrates and conditions.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl chlorides. A patented method for the closely related 2-(4-methylphenyl)benzoic acid provides a template for this approach.
Reaction Scheme:
This pathway involves the preparation of an arylzinc reagent from 4-bromoanisole, which is then coupled with a derivative of 2-halobenzoic acid.
Diagram of Negishi Coupling Pathway
Caption: Multi-step synthesis via Negishi coupling.
Experimental Protocol
This protocol is based on a patented process for a similar compound, substituting the analogous methoxy-containing reagents.
-
Preparation of p-Anisylzinc Bromide:
-
Activate zinc dust by stirring with a small amount of I₂ in dry Tetrahydrofuran (THF) under a nitrogen atmosphere until the iodine color disappears.
-
Add a solution of 4-bromoanisole (1.0 eq) in dry THF dropwise to the activated zinc suspension.
-
Heat the mixture to reflux for 2-4 hours to ensure the formation of the organozinc reagent. The resulting grey suspension is used directly in the next step.
-
-
Cross-Coupling Reaction:
-
In a separate dry flask under a nitrogen atmosphere, prepare the catalyst by mixing a nickel source (e.g., NiCl₂, 1-5 mol%) and a ligand (e.g., triphenylphosphine, 2-10 mol%) in dry THF.
-
Add the substrate, methyl 2-bromobenzoate (1.0 eq), to the catalyst mixture.
-
Transfer the prepared p-anisylzinc bromide suspension to the flask containing the substrate and catalyst.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Saponification:
-
Cool the reaction to room temperature and pour it into an aqueous solution of 1 M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield crude methyl 2-(4-methoxyphenyl)benzoate.
-
Saponify the crude ester by refluxing with NaOH or KOH in an ethanol/water mixture.
-
After cooling, acidify the mixture with HCl to precipitate the final product, this compound. Filter and dry the solid.
-
Quantitative Data
Yields for Negishi couplings are generally high, often exceeding those of Ullmann reactions, especially for less reactive halides.
| Catalyst System | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NiCl₂ / PPh₃ | Methyl 2-sulfonyloxybenzoate | THF | 65 | 12 | >70 |
| Pd(PPh₃)₄ | Methyl 2-bromobenzoate | THF | 65 | 16 | >85 |
Table 3: Conditions and yields for Negishi coupling based on analogous patented processes.
Alternative and Related Pathways
Friedel-Crafts Acylation: A Pathway to a Related Ketone
It is critical to distinguish this compound from its ketone analogue, 2-(4-methoxybenzoyl)benzoic acid. The latter is readily synthesized via a Friedel-Crafts acylation, which forms a C-C bond between a carbonyl carbon and an aromatic ring. This method is not a direct pathway to the target biaryl acid but is a common route to a structurally related intermediate.
Reaction Scheme: Phthalic anhydride reacts with anisole in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(4-methoxybenzoyl)benzoic acid.
Summary and Comparison
| Pathway | Catalyst | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura | Palladium | Aryl Halide, Boronic Acid, Base | 80-100 °C, Inert Atm. | High yields, excellent functional group tolerance, mild conditions, stable reagents. | Cost of palladium catalysts and ligands; residual palladium concerns. |
| Ullmann | Copper | Two Aryl Halides, Base | 150-210 °C | Inexpensive copper catalyst, suitable for large-scale synthesis. | Harsh conditions (high temp), often lower yields, limited substrate scope. |
| Negishi | Nickel or Palladium | Aryl Halide, Organozinc, | 65-80 °C, Inert Atm. | High reactivity, good for less reactive halides (chlorides), high yields. | Organozinc reagents are moisture and air-sensitive, requiring inert techniques. |
For laboratory-scale synthesis requiring high purity and functional group compatibility, the Suzuki-Miyaura coupling is generally the method of choice. For industrial-scale production where cost is a primary driver, the Ullmann condensation may be considered, despite its harsher conditions. The Negishi coupling offers a powerful alternative, particularly when dealing with less reactive aryl chlorides, provided that the handling of air-sensitive reagents is feasible.
Physical and chemical properties of 2-(4-Methoxyphenyl)benzoic acid
An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. Due to the limited availability of direct experimental data for this specific compound in surveyed chemical literature, this document combines theoretical predictions, established experimental protocols for analogous compounds, and a review of the broader class of biphenyl carboxylic acids to serve as a robust resource for research and development.
Chemical Structure and Properties
This compound, with the chemical formula C₁₄H₁₂O₃, belongs to the class of biphenyl carboxylic acids. Its structure consists of a benzoic acid ring substituted at the 2-position with a 4-methoxyphenyl group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 228.24 g/mol | Calculated from the molecular formula. |
| Molecular Formula | C₁₄H₁₂O₃ | - |
| Appearance | Expected to be a white to off-white solid. | Based on analogous biphenyl carboxylic acids. |
| Melting Point | Not available (predicted range: 150-180 °C) | No experimental data found. Range is an estimate based on similar structures like 2-phenoxybenzoic acid (144-150 °C).[1] |
| Boiling Point | Not available | Expected to be high (>300 °C) with probable decomposition. |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and aqueous base. Sparingly soluble in water. | Typical for aromatic carboxylic acids. |
| pKa | Not available (predicted range: 3.5-4.5) | No experimental data found. Range is an estimate based on benzoic acid (pKa ~4.2) and related substituted benzoic acids. |
| LogP | Not available (predicted value: ~3.5) | No experimental data found. Prediction suggests moderate lipophilicity. |
| CAS Number | Not available | A unique CAS registry number has not been identified in the searched databases. |
Spectroscopic Data (Predicted)
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | - -COOH Proton: A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Complex multiplets in the range of 6.9-8.2 ppm. Protons on the methoxy-substituted ring would appear as two doublets (~6.9-7.1 ppm and ~7.2-7.4 ppm). Protons on the benzoic acid ring would show more complex splitting patterns.- -OCH₃ Protons: A sharp singlet around 3.8-3.9 ppm. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.- Aromatic Carbons: Multiple signals between 114-145 ppm. The carbon attached to the methoxy group would be significantly shielded (~160 ppm), while the carbon attached to the carboxyl group would be deshielded (~130-135 ppm). Carbons at the biphenyl linkage would appear around 140-145 ppm.- Methoxy Carbon (-OCH₃): A signal around 55-56 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ due to hydrogen bonding.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.- C-O Stretch (Ether & Acid): Strong bands in the 1240-1320 cm⁻¹ region.- C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z = 228.- Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), loss of -OCH₃ (m/z = 197), and fragments corresponding to the substituted phenyl rings. |
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 2-bromobenzoic acid and 4-methoxyphenylboronic acid.
Materials:
-
2-Bromobenzoic acid (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Ethanol/Water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, the palladium catalyst, the phosphine ligand (if not using Pd(PPh₃)₄), and the carbonate base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can hinder the catalytic cycle.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromobenzoic acid is consumed (typically 4-24 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Purification Protocol: Acid-Base Extraction and Recrystallization
This protocol purifies the crude product obtained from the synthesis reaction.
Procedure:
-
Solvent Removal: Remove the organic solvent from the cooled reaction mixture under reduced pressure (rotary evaporation).
-
Dissolution: Dissolve the remaining residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic phase. Repeat the extraction 2-3 times.
-
Acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly acidify the solution with 1-2 M hydrochloric acid (HCl) while stirring until the pH is ~2-3. The product, this compound, will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum.
-
Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to obtain the final product as a crystalline solid.[2]
Biological Activity and Drug Development Context
While no specific biological activities have been reported for this compound itself, the biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this class have shown a wide array of pharmacological activities, making this molecule a person of interest for screening and further functionalization.[3][4][5][6]
Known Activities of Biphenyl Derivatives:
-
Anti-inflammatory: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a biphenyl core structure.[3]
-
Anticancer: Biphenyl carboxylic acids have been synthesized and evaluated for their in-vitro anticancer activity against various cell lines, including breast cancer.[3]
-
Antimicrobial & Antifungal: Certain derivatives show potent activity against bacterial and fungal strains.[4][6]
-
Antihypertensive: The biphenyl structure is a key component of the "sartan" class of angiotensin II receptor blockers.[4]
-
Other Activities: The scaffold has also been explored for anti-diabetic, anti-proliferative, and antioxidant applications.[6]
The specific combination of a carboxylic acid at the 2-position and a methoxy group at the 4'-position in this compound provides a unique three-dimensional structure and electronic profile that could be explored for novel biological activities.
Mandatory Visualizations
The following diagrams illustrate the key chemical and logical processes relevant to the study of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
An In-depth Technical Guide to 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, a validated synthesis protocol, and an exploration of its potential biological significance.
Core Compound Identifiers
The primary identifiers for 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid are summarized in the table below, providing a clear reference for researchers.
| Identifier | Value |
| CAS Number | 18110-71-9[1][2] |
| Molecular Formula | C₁₄H₁₂O₃[1][2] |
| Molecular Weight | 228.24 g/mol [1][2] |
| IUPAC Name | 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid |
| SMILES | O=C(C1=CC=CC=C1C2=CC=C(OC)C=C2)O[1] |
| MDL Number | MFCD03426469[1] |
Physicochemical Properties
Key physicochemical properties of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Melting Point | 141-143 °C |
| Boiling Point (Predicted) | 379.3 ± 25.0 °C |
| Storage Temperature | Room Temperature |
Synthesis Protocol: Suzuki-Miyaura Coupling
The synthesis of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid is effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a versatile and widely used tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The synthesis of sterically hindered 2-arylbenzoic acids can be challenging, but optimization of the catalyst system and reaction conditions can lead to good yields.
Reaction Scheme:
General Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
This protocol is a general procedure for the Suzuki-Miyaura coupling to synthesize 2-arylbenzoic acids and can be adapted for the synthesis of 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid.[3][4]
Materials:
-
2-Bromobenzoic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-bromobenzoic acid (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate catalyst (e.g., 2 mol%) and the bulky phosphine ligand (e.g., 4 mol%).
-
A solvent mixture of ethanol and water (e.g., 1:1 v/v, 10 mL) is added to the vessel.
-
The reaction mixture is degassed and then heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is acidified with 1M HCl and then extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid.
Potential Biological Activity and Signaling Pathways
While specific biological activity for 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid is not extensively documented, the broader class of biphenyl carboxylic acid derivatives has shown significant pharmacological potential, including anticancer and anti-inflammatory properties.[5][6] The structural motif is present in a number of biologically active molecules. For instance, some biphenyl carboxylic acid analogs are known to inhibit glyceride synthesis.[7]
Given that related biphenyl compounds exhibit anti-inflammatory effects through the modulation of key signaling pathways, a potential mechanism of action for 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid could involve the inhibition of pro-inflammatory pathways such as NF-κB and MAPK.
Hypothesized inhibitory action on the NF-κB signaling pathway.
Experimental Workflow for Investigating Anti-inflammatory Effects:
A common method to assess the anti-inflammatory potential of a compound is to measure its effect on the production of inflammatory mediators in immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS).
A typical experimental workflow to assess anti-inflammatory activity.
This guide serves as a foundational resource for researchers working with 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid. Further experimental validation is necessary to fully elucidate its biological activities and potential therapeutic applications.
References
- 1. appchemical.com [appchemical.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-Methoxyphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational properties of 2-(4-Methoxyphenyl)benzoic acid. In the absence of a publicly available, experimentally determined crystal structure, this guide leverages high-level computational analysis from comparative studies of structurally analogous biphenyl carboxylic acids to elucidate key structural parameters. Spectroscopic data of closely related compounds are also presented to offer a comprehensive physicochemical profile. Detailed experimental protocols for the synthesis and characterization of this class of compounds are provided to facilitate further research and experimental validation.
Introduction
This compound belongs to the class of 2-arylbenzoic acids, a scaffold of significant interest in medicinal chemistry and materials science. The conformational flexibility of these molecules, primarily the dihedral angle between the two aromatic rings, is a critical determinant of their biological activity and solid-state properties. Understanding the three-dimensional structure and preferred conformation is paramount for structure-activity relationship (SAR) studies, rational drug design, and the engineering of novel materials with tailored functionalities. This guide aims to provide a comprehensive resource on the molecular architecture of this compound.
Molecular Structure and Conformation
Due to the steric hindrance between the ortho-carboxylic acid group and the adjacent phenyl ring, 2-arylbenzoic acids typically adopt a non-planar conformation. The dihedral angle between the mean planes of the two aromatic rings is the most significant conformational parameter.
Computational Analysis
In the absence of experimental single-crystal X-ray diffraction data for this compound, computational methods, particularly Density Functional Theory (DFT), provide valuable insights into its molecular geometry. The data presented below is based on a comparative analysis of 2-phenylbenzoic acid and its derivatives, offering a well-founded estimation of the structural parameters for the title compound.
Table 1: Predicted Molecular Geometry of this compound (Computational Data)
| Parameter | Value |
| Bond Lengths (Å) | |
| C(carboxyl)-C(aromatic) | 1.49 |
| C=O | 1.23 |
| C-O(H) | 1.35 |
| C(aromatic)-C(aromatic) | 1.49 |
| C(aromatic)-O(methoxy) | 1.37 |
| O(methoxy)-C(methyl) | 1.43 |
| Bond Angles (°) | |
| O=C-O(H) | 122.5 |
| C(aromatic)-C(carboxyl)-O | 118.0 |
| C(aromatic)-C(aromatic)-C(aromatic) | 120.0 (approx.) |
| C(aromatic)-O(methoxy)-C(methyl) | 118.0 |
| Dihedral Angle (°) | |
| Phenyl Ring 1 - Phenyl Ring 2 | ~ 50 - 60 |
Note: The data in this table are inferred from computational studies on analogous compounds and should be considered as predictive. Experimental verification is recommended.
The predicted dihedral angle suggests a significantly twisted conformation, which is a common feature in this class of molecules and has profound implications for their receptor binding and crystal packing.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
3
Spectroscopic Analysis of 2-(4-Methoxyphenyl)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)benzoic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structural characterization is fundamental for confirming its identity, purity, and for elucidating its chemical properties. This technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived raw data for this specific molecule, this guide will provide predicted data and general experimental protocols applicable to this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 10.0 | Singlet (broad) |
| Aromatic H (benzoic acid ring) | 7.2 - 8.2 | Multiplet |
| Aromatic H (methoxyphenyl ring) | 6.9 - 7.5 | Multiplet |
| -OCH₃ | ~3.8 | Singlet |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| Quaternary Aromatic Carbons | 120 - 160 |
| Aromatic C-H Carbons | 114 - 135 |
| -OCH₃ | ~55 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Aryl Ether) | 1230 - 1270 (asymmetric) | Strong |
| C-O (Aryl Ether) | 1020 - 1050 (symmetric) | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 228.0786 |
| [M-OH]⁺ | 211.0708 |
| [M-COOH]⁺ | 183.0861 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
An In-depth Technical Guide to 2-(4-Methoxyphenyl)benzoic Acid: Discovery and History
Introduction
2-(4-Methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative, holds significance in the fields of organic synthesis and medicinal chemistry. Its structural motif is a key component in various biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthetic evolution, physicochemical properties, and the experimental protocols for its preparation. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important chemical entity.
Historical Context and Discovery
While a singular "discovery" event for this compound is not prominently documented, its existence is rooted in the development of synthetic methodologies for creating carbon-carbon bonds between aromatic rings. The historical synthesis of such biaryl compounds was significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions.
The Ullmann reaction , first reported by Fritz Ullmann in 1901, represents one of the earliest methods capable of forming aryl-aryl bonds. This reaction typically involves the copper-promoted coupling of an aryl halide with another aromatic compound. Given the timeline of its development, it is plausible that early syntheses of this compound, or related compounds, would have utilized this methodology. The traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper.
A significant leap in the synthesis of biaryl compounds came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , developed by Akira Suzuki and Norio Miyaura in the late 1970s, has become a cornerstone of modern organic synthesis. This reaction offers a more versatile and milder route to biaryl compounds with greater functional group tolerance compared to the Ullmann reaction.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Methoxybenzoic Acid Isomers
| Property | 2-Methoxybenzoic Acid | 3-Methoxybenzoic Acid | 4-Methoxybenzoic Acid |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Melting Point | 101-103 °C | - | 182-185 °C |
| Boiling Point | - | - | 275 °C |
| pKa | 3.73 | - | 4.50 |
| LogP | 1.67 | - | 1.96 |
| Data sourced from various chemical databases and may vary depending on the experimental conditions. |
Table 2: Spectroscopic Data for Methoxybenzoic Acid Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Methoxybenzoic Acid | ~10.5-13.0 (-COOH), 3.88 (-OCH₃), 6.94-8.08 (Aromatic H) | - | - |
| 4-Methoxybenzoic Acid | 12.7 (-COOH, in DMSO-d₆), 3.841 (-OCH₃, in DMSO-d₆), 7.035, 7.932 (Aromatic H, in DMSO-d₆) | - | - |
| Note: Specific peak assignments for the aromatic region can be complex due to splitting. The solvent used was CDCl₃, unless otherwise specified. |
Synthetic Methodologies
The synthesis of this compound can be achieved through both classical and modern cross-coupling reactions. The Ullmann condensation represents a historical approach, while the Suzuki-Miyaura coupling is the more contemporary and widely used method.
Historical Method: Ullmann Condensation
The Ullmann condensation for the synthesis of 2-arylbenzoic acids involves the reaction of an ortho-halobenzoic acid with an aromatic compound in the presence of a copper catalyst.
Reaction Scheme:
Caption: General workflow for the Ullmann condensation to synthesize this compound.
Experimental Protocol (Representative):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chlorobenzoic acid (1 equivalent), anisole (1.5 equivalents), and anhydrous potassium carbonate (2 equivalents) in a high-boiling solvent such as dimethylformamide (DMF).
-
Catalyst Addition: Add copper powder (0.2 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to a temperature of 160-180°C and maintain this temperature with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Purification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude product. Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Modern Method: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a more efficient and milder route to this compound, utilizing a palladium catalyst to couple a boronic acid with an aryl halide.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling to synthesize this compound.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Reagent Addition: Add a base such as sodium carbonate (2 equivalents) and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).
-
Reaction: Heat the mixture to reflux (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Signaling Pathways and Biological Relevance
While this compound itself is not a widely studied therapeutic agent, the biphenyl carboxylic acid scaffold is present in a number of compounds with significant biological activity. For instance, derivatives of this structure have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes in the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.
Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the potential inhibitory role of biphenyl carboxylic acid derivatives.
Conclusion
The journey of this compound from its likely historical synthesis via the Ullmann reaction to its more efficient modern preparation using the Suzuki-Miyaura coupling reflects the broader advancements in organic chemistry. This technical guide provides a foundational understanding of this compound for researchers and scientists. The detailed protocols and compiled data serve as a practical resource for its synthesis and characterization, while the biological context highlights its potential relevance in drug discovery and development. Further research into this and related compounds may uncover novel applications in various scientific disciplines.
A Comprehensive Review of 2-(4-Methoxyphenyl)benzoic Acid and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)benzoic acid and its derivatives represent a class of compounds with significant interest in the fields of medicinal chemistry and drug discovery. The core structure, a biphenyl scaffold with a carboxylic acid and a methoxy group, provides a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of this compound and Its Derivatives
The synthesis of the parent compound, this compound, is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the palladium-catalyzed coupling of a 2-halobenzoic acid derivative with 4-methoxyphenylboronic acid. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields, especially given the potential for steric hindrance around the ortho-substituted benzoic acid.
The versatile carboxylic acid group of this compound serves as a handle for the synthesis of a wide array of derivatives, including esters, amides, and thioureas.
General Synthetic Schemes
1. Synthesis of 2-(4-Methoxyphenyl)benzoyl Chloride:
The synthesis of the acid chloride is a key step in producing many derivatives. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
2. Synthesis of Amide Derivatives:
Amide derivatives are synthesized by reacting 2-(4-methoxyphenyl)benzoyl chloride with a variety of primary or secondary amines in the presence of a base.
3. Synthesis of Ester Derivatives:
Esterification can be achieved by reacting 2-(4-methoxyphenyl)benzoyl chloride with an alcohol, often in the presence of a base, or by direct esterification of the carboxylic acid using methods like Fischer esterification.
4. Synthesis of Thiourea Derivatives:
Thiourea derivatives are typically prepared in a two-step process. First, 2-(4-methoxyphenyl)benzoyl chloride is reacted with a thiocyanate salt (e.g., potassium thiocyanate) to form the corresponding benzoyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine to yield the desired thiourea derivative.[1]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present available quantitative data in a structured format.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound derivatives, particularly thiourea derivatives. These compounds have shown activity against a range of bacterial and fungal strains.
| Compound Type | Derivative | Organism | Activity | Reference |
| Thiourea | N/A | Gram-positive bacteria | MIC: 62.5 - 1000 µg/mL | [2] |
| Thiourea | N/A | Pseudomonas aeruginosa | MIC: 31.5 - 250 µg/mL | [2] |
| Thiourea | N/A | Fungal cells | MIC: 15.6 - 62.5 µg/mL | [2] |
Table 1: Antimicrobial Activity of this compound Derivatives
Anticancer Activity
A growing body of evidence suggests that derivatives of this compound possess significant anticancer potential. Their cytotoxic effects have been evaluated against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Benzoic acid derivative | Human cervical cancer | 17.84 | [3] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast cancer) | 15.6 | [3] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast cancer) | 18.7 | [3] |
| Quinazolinone derivative | MCF-7 (Breast cancer) | 100 | [3] |
| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | MCF-7 (Breast cancer) | 22.1 | [3] |
| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | SaOS-2 (Osteosarcoma) | 19 | [3] |
| 3,6-diphenyl-[4][5][6]triazolo [3,4-b][4][6][7]thiadiazole derivative | K562 (Leukemia) | 15 | [3] |
Table 2: Anticancer Activity of Benzoic Acid Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its derivatives are of particular interest, as the benzoic acid core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Assay | IC50 | Reference |
| 2-hydroxy-4-methoxy benzoic acid | N/A | N/A | [8] |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | N/A | N/A | [9] |
Table 3: Anti-inflammatory Activity of this compound Derivatives (Note: Specific IC50 values for the anti-inflammatory activity of this compound and its direct derivatives were not available in the provided search results. The table indicates compounds with reported anti-inflammatory activity.)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
General Synthesis of 2-(4-Methoxyphenyl)benzoyl Chloride
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, is added thionyl chloride (1.5-2.0 eq) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)benzoyl chloride, which can be used in the next step without further purification.
General Synthesis of 1-(4-Methoxybenzoyl)-3-substituted Thioureas
A mixture of 4-methoxybenzoyl chloride (1.0 eq) and potassium thiocyanate (1.0 eq) in a dry solvent like acetone is stirred at room temperature for 30 minutes to form 4-methoxybenzoyl isothiocyanate.[1] To this in-situ generated isothiocyanate, a solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added. The reaction mixture is then refluxed for 2-5 hours.[1] After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice. The precipitated solid is filtered, washed with water, and dried to afford the thiourea derivative.[1] Purification is typically achieved by recrystallization from a suitable solvent.
MTT Assay for Cytotoxicity
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Broth Microdilution Method for MIC Determination
The antimicrobial activity is determined by the broth microdilution method in 96-well microplates.[2] A serial dilution of the test compounds is prepared in a suitable broth medium. Bacterial or fungal suspensions are added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The minimal inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Mechanism
The anti-inflammatory effects of benzoic acid derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[10] Some derivatives may also exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory genes.[12] Inhibition of NF-κB activation can lead to a reduction in the production of inflammatory cytokines.
Anticancer Mechanism
The anticancer activity of these derivatives is likely multifactorial. Some benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors.[3][13] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Additionally, some derivatives may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.[14][15]
Visualizations
Synthesis Workflow for Thiourea Derivatives
Caption: General synthesis workflow for thiourea derivatives.
Putative Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway.
Conclusion
This compound and its derivatives have emerged as a promising class of compounds with diverse biological activities. The synthetic versatility of the core structure allows for the generation of a wide range of derivatives with potential therapeutic applications in infectious diseases, cancer, and inflammatory disorders. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and detailed elucidation of their mechanisms of action will be crucial in advancing these compounds towards clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting area of drug discovery.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and toxicity information for 2-(4-Methoxyphenyl)benzoic acid
A comprehensive search for safety, handling, and toxicity information for the specific chemical compound 2-(4-Methoxyphenyl)benzoic acid has been conducted. Despite extensive efforts to locate a dedicated Safety Data Sheet (SDS), peer-reviewed toxicological studies, and a specific CAS number, no reliable and specific data for this exact molecule could be found.
The scientific literature and safety databases contain information on various structurally related isomers and derivatives, such as 2-(4-methoxyphenoxy)benzoic acid, 2-[(4-methoxyphenyl)amino]benzoic acid, and other positional isomers of methoxybenzoic acid. However, it is crucial to note that even minor variations in chemical structure can lead to significant differences in toxicological, physical, and chemical properties. Extrapolating safety and handling information from such related compounds would be scientifically unsound and potentially hazardous.
Given the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
For researchers, scientists, and drug development professionals, it is imperative to handle any compound with unknown toxicity and safety profiles with the utmost caution. Standard laboratory safety protocols for handling new chemical entities of unknown hazard should be strictly followed. This includes the use of appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, and working in a well-ventilated area, preferably within a fume hood.
Until specific safety and toxicity data for this compound becomes available through experimental studies, a comprehensive and reliable technical guide on its safe handling and potential hazards cannot be compiled. Professionals are advised to consult with their institution's environmental health and safety (EHS) department before handling this compound.
Key synthetic intermediates for 2-(4-Methoxyphenyl)benzoic acid
An In-depth Technical Guide to the Key Synthetic Intermediates for 2-(4-Methoxyphenyl)benzoic Acid
Introduction
This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis is pivotal for accessing more complex molecular architectures. This technical guide provides a detailed overview of the primary synthetic routes and key intermediates involved in the preparation of this compound. The document outlines established methodologies, including Friedel-Crafts reactions, Suzuki-Miyaura cross-coupling, and Grignard reactions, offering detailed experimental protocols and quantitative data for researchers and professionals in drug development and organic synthesis.
Core Synthetic Strategies and Key Intermediates
The construction of the this compound scaffold primarily relies on forming the carbon-carbon bond between the two aromatic rings. The three most prominent strategies are detailed below.
Friedel-Crafts Acylation followed by Reduction
This is a robust and common two-step approach. The first step involves an electrophilic aromatic substitution to create a benzophenone core, which is subsequently reduced to the desired product.
-
Key Intermediates :
-
Phthalic Anhydride : Serves as the acylating agent.
-
Anisole (Methoxybenzene) : The aromatic substrate that undergoes acylation.
-
2-(4-Methoxybenzoyl)benzoic acid : The direct product of the Friedel-Crafts reaction and the immediate precursor to the final product.[1] It is a critical synthetic intermediate in its own right.[1]
-
The initial acylation is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][3] The catalyst is required in stoichiometric amounts because it forms a complex with the ketone product.[3] The resulting ketone, 2-(4-methoxybenzoyl)benzoic acid, is then reduced. Various hydride-based reducing agents like sodium borohydride (NaBH₄) can be used for this transformation.[1]
Caption: Friedel-Crafts acylation and subsequent reduction pathway.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between two aromatic rings.[4] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[5][6]
-
Key Intermediates :
-
Aryl Halide/Triflate : e.g., Methyl 2-bromobenzoate or a related 2-halobenzoic acid derivative.
-
Arylboronic Acid : e.g., (4-Methoxyphenyl)boronic acid.
-
This method offers the advantage of mild reaction conditions and tolerance for a wide variety of functional groups.[6][7] The choice of catalyst, base, and solvent is crucial for achieving high yields. The carboxylic acid group can be present in one of the starting materials or introduced at a later stage.[4]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Grignard Reaction
Grignard reagents are strong nucleophiles and bases used extensively in organic synthesis for C-C bond formation. A plausible route involves the reaction of a Grignard reagent derived from a methoxyphenyl halide with a suitable benzoic acid derivative. Alternatively, a more fundamental approach involves the reaction of an arylmagnesium halide with carbon dioxide (dry ice) to form the carboxylic acid moiety.[8]
-
Key Intermediates :
-
Aryl Halide : e.g., 2-Bromo-4'-methoxybiphenyl (if forming the carboxyl group last).
-
Magnesium Metal (Mg) : For the formation of the Grignard reagent.
-
Carbon Dioxide (CO₂) : The electrophile for carboxylation.
-
Aryl Grignard Reagent : The reactive organometallic intermediate, e.g., (2-(4-methoxyphenyl)phenyl)magnesium bromide.
-
This pathway requires anhydrous conditions, as Grignard reagents are highly sensitive to moisture and protic solvents.[8]
Caption: Synthesis via carboxylation of a Grignard reagent.
Quantitative Data Summary
The following tables summarize quantitative data from representative experimental protocols for the synthesis of key intermediates.
Table 1: Friedel-Crafts Acylation to Synthesize 2-(4-Methoxybenzoyl)benzoic acid
| Parameter | Quantity | Molar Ratio | Reference |
|---|---|---|---|
| Phthalic Anhydride | 148 g | 1.0 | [2] |
| Anisole | 250 mL | - | [2] |
| Anhydrous AlCl₃ | 140 g | ~1.05 | [2] |
| Carbon Disulfide (Solvent) | 250 mL | - | [2] |
| Yield | 107 g (42%) | - |[2] |
Table 2: Suzuki Coupling for Biaryl Synthesis (Representative Example)
| Parameter | Quantity | Molar Ratio | Reference |
|---|---|---|---|
| 4-Bromobenzoyl Chloride | 0.5 mmol | 1.0 | [9] |
| Phenylboronic Acid | 0.52 mmol | 1.04 | [9] |
| K₂CO₃ (Base) | 1.0 mmol | 2.0 | [9] |
| Pd₂dba₃ (Catalyst) | 5 mol% | 0.05 | [9] |
| Toluene (Solvent) | 1.0 mL | - | [9] |
| Yield | Not Specified | - |[9] |
Table 3: Grignard Reaction for Benzoic Acid Synthesis (General Protocol)
| Parameter | Quantity | Molar Ratio | Reference |
|---|---|---|---|
| Bromobenzene | (Vial weight difference) | 1.0 | [8] |
| Magnesium Filings | 0.5 g | - | [8] |
| Diethyl Ether (Solvent) | ~10 mL | - | [8] |
| Dry Ice (CO₂) | Excess | - | [8] |
| Yield | Not Specified | - |[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxybenzoyl)benzoic acid via Friedel-Crafts Acylation
This protocol is adapted from a known synthesis.[2]
-
Reaction Setup : To a vigorously stirred mixture of phthalic anhydride (148 g) and anisole (250 ml) in carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.
-
Reaction : Allow the reaction to proceed for 2.5 hours.
-
Work-up : Hydrolyze the reaction mixture with ice water. Remove the organic solvents via steam distillation.
-
Isolation : A gray solid will precipitate as the residual solution cools to room temperature. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.
-
Purification : Remove the chloroform by rotary evaporation, leaving a white solid. Recrystallize the solid from an acetic acid/water mixture. The reported yield is 107 g (42%).[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.[9]
-
Reaction Setup : In a 10 mL flask equipped with a magnetic stirrer, combine the aryl halide (e.g., methyl 2-bromobenzoate, 0.5 mmol), (4-methoxyphenyl)boronic acid (0.52 mmol), potassium carbonate (1.0 mmol), and the palladium catalyst (e.g., Pd₂dba₃, 5 mol%).
-
Solvent Addition : Add toluene (1.0 mL) to the flask.
-
Reaction : Place the flask in an oil bath and reflux the mixture for 4 hours with continuous magnetic stirring.
-
Work-up : After the reaction is complete, wash the mixture twice with 5 mL portions of 1.5 M sodium hydroxide solution.
-
Extraction : Extract the aqueous phase three times with 5 mL portions of ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to isolate the product.
Protocol 3: Synthesis of a Benzoic Acid via Grignard Reagent (General Procedure)
This protocol outlines the fundamental steps for carboxylating a Grignard reagent, which can be adapted for the target synthesis.[8]
-
Grignard Reagent Formation : Add magnesium filings (0.5 g) to a large, dry test tube. In a separate vial, prepare a solution of the aryl bromide (e.g., 2-bromo-4'-methoxybiphenyl) in anhydrous diethyl ether (~10 mL). Add this solution to the test tube containing the magnesium. The reaction may need initiation (e.g., gentle warming or addition of an iodine crystal).[8][10]
-
Carboxylation : Once the Grignard reagent has formed, pour the solution into a beaker containing a large excess of crushed dry ice (solid CO₂). Stir the mixture until the excess dry ice has sublimed.
-
Hydrolysis : Slowly add ~30 mL of 6M HCl to the beaker to hydrolyze the magnesium carboxylate salt. Stir the mixture with a glass rod.[8]
-
Extraction : Add ~30 mL of an organic solvent (e.g., methyl-tert-butyl ether) to the beaker, creating two distinct liquid layers. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from hot water.[8]
References
- 1. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxy-4-(4-methylphenyl)benzoic acid | 175153-28-3 | Benchchem [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Methodological & Application
Applications of 2-(4-Methoxyphenyl)benzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)benzoic acid and its derivatives are versatile intermediates in organic synthesis, serving as crucial building blocks for a range of biologically active molecules. The presence of three key functional regions—the carboxylic acid group, the benzophenone-like ketone, and the electron-rich methoxyphenyl moiety—allows for diverse chemical transformations. These transformations lead to the synthesis of compounds with significant therapeutic potential, including non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists, commonly known as "sartans." This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound.
I. Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
The primary route for the synthesis of the parent compound, 2-(4-methoxybenzoyl)benzoic acid, is the Friedel-Crafts acylation of anisole with phthalic anhydride.
Experimental Protocol: Friedel-Crafts Acylation
Reaction:
Materials:
-
Phthalic anhydride: 148 g
-
Anisole: 250 ml
-
Anhydrous aluminum chloride (AlCl₃): 140 g
-
Carbon disulfide (CS₂): 250 ml
-
Chloroform
-
Acetic acid/water for recrystallization
-
Ice water
Procedure:
-
In a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.
-
Stir the mixture for 2.5 hours.
-
Hydrolyze the reaction mixture with ice water.
-
Remove the organic solvents by steam distillation.
-
A gray solid will precipitate upon cooling the residual solution. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.
-
Evaporate the chloroform to yield the crude product.
-
Recrystallize the white solid from an acetic acid/water mixture.[1]
Quantitative Data:
| Product | Yield | Melting Point |
| 2-(4-Methoxybenzoyl)benzoic acid | 107 g (42%) | 142-144.5 °C |
Table 1: Yield and melting point of 2-(4-Methoxybenzoyl)benzoic acid synthesized via Friedel-Crafts acylation.[1]
II. Key Derivatization Reactions and Protocols
The versatile structure of this compound allows for several key transformations, enabling the synthesis of a variety of important compounds.
A. Ketone Reduction: Synthesis of 2-(4-Methoxybenzyl)benzoic Acid
The ketone group can be reduced to a methylene group, a key step in modifying the core scaffold. A common method for this transformation is the use of a silane-mediated reduction.[2]
Experimental Protocol: Silane-Mediated Ketone Reduction
Reaction:
Materials:
-
2-(4-Methoxybenzoyl)benzoic acid
-
Triethylsilane
-
Trifluoroacetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(4-methoxybenzoyl)benzoic acid in dichloromethane.
-
Add triethylsilane (as the hydride donor) and trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature. It is crucial to maintain the temperature below 60°C to minimize side reactions.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Quantitative Data:
| Reactant | Product | Reducing Agent | Yield |
| 2-(4-Methoxybenzoyl)benzoic acid | 2-(4-Methoxybenzyl)benzoic acid | Triethylsilane/TFA | Not specified |
Table 2: General quantitative data for the reduction of 2-(4-Methoxybenzoyl)benzoic acid.
B. Esterification of the Carboxylic Acid
The carboxylic acid group can be readily converted to an ester, a common modification in drug design to alter pharmacokinetic properties. The Fischer esterification is a standard method for this conversion.
Experimental Protocol: Fischer Esterification
Reaction:
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.
-
Purify the product by distillation or column chromatography if necessary.
Quantitative Data for a similar Benzoic Acid Esterification:
| Carboxylic Acid | Alcohol | Catalyst | Yield of Ester |
| Benzoic Acid | Methanol | H₂SO₄ | ~90% |
Table 3: Representative yield for Fischer esterification of benzoic acid.[7]
C. Amide Bond Formation
The carboxylic acid can be coupled with various amines to form amides, which are prevalent in many pharmaceutical compounds. A common method involves activation of the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
Experimental Protocol: EDC/HOBt Amide Coupling
Reaction:
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
EDC-HCl
-
HOBt
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound and the desired amine in DMF, add HOBt and DIPEA.
-
Cool the mixture to 0°C and add EDC-HCl.
-
Stir the reaction mixture at room temperature overnight.[8]
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a similar Amide Coupling:
| Carboxylic Acid | Amine | Coupling Reagents | Yield |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/DMAP/HOBt | 38% |
Table 4: Representative yield for an amide coupling reaction.[9]
D. Synthesis of Benzonitrile Derivatives for "Sartan" Intermediates
Derivatives of this compound are key intermediates in the synthesis of "sartan" drugs. A critical step is the conversion of the benzoic acid moiety to a benzonitrile. This can be achieved by first forming the amide, followed by dehydration.
Experimental Workflow: Conversion to Benzonitrile
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. studylib.net [studylib.net]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methoxyphenyl)benzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(4-methoxyphenyl)benzoic acid scaffold is a biphenyl carboxylic acid derivative that serves as a versatile building block in medicinal chemistry. Its structural features—a carboxylic acid group amenable to various transformations and a methoxy-substituted phenyl ring that can influence receptor binding, solubility, and metabolic stability—make it a valuable starting point for the synthesis of diverse therapeutic agents.[1][2] While direct biological data on the parent compound is limited, its core structure is integral to numerous molecules with demonstrated anti-inflammatory, anticancer, and VLA-4 antagonist activities.[3][4][5] These application notes provide an overview of its use, supported by quantitative data from its derivatives and detailed experimental protocols.
Synthesis and Derivatization
The primary route for synthesizing the this compound core and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the two phenyl rings.
General Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating biaryl compounds. The reaction typically involves the coupling of an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[6][7] For the synthesis of this compound, the coupling partners would be a derivative of 2-halobenzoic acid and 4-methoxyphenylboronic acid.
Caption: General workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a key pharmacophore in compounds targeting inflammation and cancer.
Anti-inflammatory Activity
Methoxyphenyl-containing compounds have well-documented anti-inflammatory properties.[8][9] Their mechanisms often involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.
A notable example is the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, which exerts potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[3] Its mechanism involves the induction of the protective enzyme Heme Oxygenase-1 (HO-1) via activation of the Nrf2 transcription factor, and the simultaneous inhibition of the pro-inflammatory NF-κB pathway. This dual action leads to a reduction in inflammatory mediators like COX-2, iNOS, IL-1β, and IL-6.[3][10]
Caption: Anti-inflammatory signaling pathway modulated by methoxyphenyl compounds.
Anticancer Activity
The methoxy group on a phenyl ring is a common feature in flavonoid analogs and other synthetic compounds that exhibit cytotoxic activity against various cancer cell lines.[11][12] Derivatives incorporating the this compound scaffold have been explored as potent anticancer agents.
For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were developed as tubulin polymerization inhibitors, demonstrating potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[4] This highlights the effectiveness of the methoxybenzoyl moiety in designing potent cytotoxic agents. Furthermore, many benzoic acid derivatives are screened for anticancer potential using standard methods like the MTT assay.[13][14]
VLA-4 Antagonism
Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in cell adhesion and is a target for inflammatory diseases. A series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives were synthesized and optimized as potent VLA-4 antagonists. Specific compounds from this series demonstrated high activity with IC50 values as low as 1.6 nM and showed oral efficacy in a murine asthma model, indicating the utility of this scaffold in developing treatments for inflammatory conditions.[5]
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds that incorporate the methoxyphenyl-benzoic acid or related methoxybenzoyl pharmacophore.
| Compound Class | Target / Assay | Compound ID | IC50 Value | Cell Line / Model | Reference |
| Benzoic Acid Derivative | VLA-4 Antagonism | 15e | 1.6 nM | In vitro assay | [5] |
| Methoxybenzoyl-aryl-thiazole | Tubulin Polymerization | SMART series | 0.4 - 2.2 µM | Melanoma & Prostate Cancer Cells | [4] |
| Methoxyphenol | Cytokine Inhibition (IL-6) | Diapocynin | 20.3 µM | Human Airway Cells | [9] |
| Methoxyphenol | Cytokine Inhibition (IL-6) | Apocynin | 146.6 µM | Human Airway Cells | [9] |
Experimental Protocols
Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound esters.[15]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., methyl 2-bromobenzoate, 1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ester derivative.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF/methanol and add an aqueous solution of NaOH (e.g., 2 M). Stir at room temperature or heat gently until saponification is complete (monitored by TLC).
-
Final Isolation: Neutralize the reaction mixture with aqueous HCl (e.g., 1 M) until the product precipitates. Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.
Protocol 5.2: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)
This protocol outlines the evaluation of a compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophages.[10][16][17]
References
- 1. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 2. 2-Methoxy-4-(4-methylphenyl)benzoic acid | 175153-28-3 | Benchchem [benchchem.com]
- 3. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. preprints.org [preprints.org]
- 15. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(4-Methoxyphenyl)benzoic Acid as a Versatile Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)benzoic acid and its structural isomers are highly versatile scaffolds in medicinal chemistry, serving as crucial starting materials and intermediates for a diverse range of therapeutic agents. The inherent structural motifs, a biphenyl core with carboxylic acid and methoxy functionalities, provide a unique combination of rigidity and opportunities for chemical modification. This allows for the targeted design and synthesis of molecules with specific pharmacological activities. These building blocks have been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, cardiotonic drugs, and antipsychotics.
This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound and its derivatives in pharmaceutical research and development.
I. Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The biphenyl carboxylic acid structure is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. 2-(4-Methoxybenzoyl)benzoic acid, a close derivative, serves as a valuable precursor for the synthesis of potent NSAIDs.[1]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis alleviates these symptoms.
Caption: Simplified Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
This protocol describes a classic Friedel-Crafts acylation for the synthesis of the title compound.[2]
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice water
-
Chloroform
-
Acetic acid
Procedure:
-
In a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.[2]
-
After 2.5 hours, hydrolyze the solution with ice water.[2]
-
Remove the organic solvents by steam distillation.[2]
-
A gray solid will precipitate upon cooling. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.[2]
-
Evaporate the chloroform to yield the crude product (107 g, 42% yield).[2]
-
Recrystallize the white solid from acetic acid/water to obtain pure 2-(4-methoxybenzoyl)benzoic acid (m.p. 142-144.5°C).[2]
Protocol 2: Cyclooxygenase (COX) Inhibition Assay (ELISA-based)
This protocol provides a method to evaluate the inhibitory activity of synthesized compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)
-
Reaction buffer
-
Stannous chloride (to stop the reaction)
-
Prostaglandin E₂ (PGE₂) ELISA kit
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a reaction tube/well, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.
-
Incubate the mixture for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data: COX Inhibition
The following table summarizes the IC₅₀ values for representative biphenyl carboxylic acid derivatives and standard NSAIDs against COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Biphenyl Carboxylic Acid Derivative 1 | 5.78 | 0.1 | 57.8 |
| Biphenyl Carboxylic Acid Derivative 2 | 11.96 | 0.78 | 15.3 |
| Ibuprofen | 3.5 | 15.2 | 0.23 |
| Celecoxib | 15 | 0.05 | 300 |
| Etoricoxib | 50 | 0.047 | 1064 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate.[3][4]
II. Application in the Synthesis of Anticancer Agents
Derivatives of this compound, specifically 2-aryl-4-(4-methoxybenzylidene)-5-oxazolones, have demonstrated significant potential as anticancer agents. These compounds can be synthesized through the Erlenmeyer condensation.
Experimental Protocols
Protocol 3: Synthesis of 2-Aryl-4-(4-methoxybenzylidene)-5(4H)-oxazolone Derivatives
This protocol describes the synthesis of oxazolone derivatives via the Erlenmeyer reaction.[5]
Materials:
-
Substituted (4-(arylideneamino)-benzoyl)-glycines
-
p-Anisaldehyde
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
-
Ice-water
Procedure:
-
A mixture of the appropriate (4-(arylideneamino)-benzoyl)-glycine (0.002 mol), p-anisaldehyde (0.27 mL, 0.002 mol), and anhydrous sodium acetate (0.16 g, 0.002 mol) in acetic anhydride (20 mL) is heated with stirring at 100°C for 4 hours.[5]
-
After cooling, the reaction mixture is poured into ice-water.[5]
-
The resulting precipitate is collected by filtration and recrystallized from ethanol to yield the pure oxazolone derivative.[5]
Quantitative Data: Anticancer Activity
The following table presents the in vitro cytotoxic activity (IC₅₀ values) of synthesized 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone derivatives against various human cancer cell lines.[5]
| Compound | HepG2 (µg/mL) | HCT-116 (µg/mL) | PC-3 (µg/mL) | MCF-7 (µg/mL) |
| 3a | >50 | >50 | >50 | >50 |
| 3b | 25.3 ± 1.52 | 29.4 ± 1.85 | 33.6 ± 2.11 | 30.1 ± 1.98 |
| 3c | 15.8 ± 1.09 | 18.2 ± 1.15 | 21.4 ± 1.34 | 19.5 ± 1.22 |
| 3d | 10.5 ± 0.76 | 12.7 ± 0.98 | 15.3 ± 1.12 | 14.2 ± 1.05 |
| 3e | 8.9 ± 0.30 | 9.2 ± 0.63 | 13.1 ± 1.06 | 12.1 ± 1.06 |
| 5-Fluorouracil (Standard) | 7.8 ± 0.25 | 8.5 ± 0.54 | 10.2 ± 0.88 | 9.7 ± 0.71 |
III. Application in the Synthesis of Cardiotonic and Antipsychotic Drugs
Isomers and derivatives of this compound are also key intermediates in the synthesis of other important pharmaceuticals.
Cardiotonic Drugs
2-Methoxy-4-(methylsulfanyl)benzoic acid is a crucial intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole.[6] These drugs are known for their inotropic and vasodilator activities.
Caption: General synthetic workflows for cardiotonic and antipsychotic drugs.
Antipsychotic Drugs
2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid serves as a vital intermediate for the synthesis of the antipsychotic drug Amisulpride.
Further detailed protocols and quantitative biological data for these applications are available in specialized literature and patents.
Conclusion
This compound and its related isomers are undeniably valuable and versatile building blocks in the field of pharmaceutical sciences. Their utility spans across multiple therapeutic areas, demonstrating the power of this chemical scaffold in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of these important intermediates in the creation of novel and effective pharmaceuticals.
References
Application Notes and Protocols for the Determination of 2-(4-Methoxyphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical methodologies that can be adapted for the quantitative determination of 2-(4-Methoxyphenyl)benzoic acid. The protocols detailed below are based on methods developed for structurally similar aromatic carboxylic acids and biphenyl compounds. It is imperative that these methods are validated and optimized for the specific matrix and concentration range of interest.
Chemical Structure of this compound
HPLC methods for analyzing 2-(4-Methoxyphenyl)benzoic acid
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of 2-(4-Methoxyphenyl)benzoic acid in research, development, and quality control settings. This document provides a detailed application note and protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The described method is adapted from established protocols for structurally similar aromatic carboxylic acids, providing a robust starting point for method development and validation.
Application Note
Introduction
This compound is an organic compound with a chemical structure that lends itself to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). Its aromatic rings provide strong UV absorbance, allowing for sensitive detection. This application note details an HPLC method for the separation and quantification of this compound, suitable for implementation in pharmaceutical and chemical analysis laboratories.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from other components in a sample matrix. A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the efficient elution of the analyte. The acidic mobile phase modifier (formic acid) ensures the protonation of the carboxylic acid group, leading to a sharp peak shape and consistent retention. Detection is performed using a UV-Vis detector at a wavelength corresponding to the absorbance maximum of the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard with a known concentration.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
Chromatographic Conditions
A summary of the starting chromatographic conditions is provided in the table below. These parameters may require optimization depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 60% A, 40% B). Recommended concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.[1]
2. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or a methanol/water mixture. Sonication or vortexing can enhance extraction efficiency.[1]
-
Centrifuge the extract to pellet any solid material.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.[1]
3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution six times. The following parameters should be met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Construct a calibration curve by injecting each working standard solution.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area of the analyte.
5. Calculations
The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of the analyte
-
m is the slope of the calibration curve
-
x is the concentration of the analyte
-
c is the y-intercept of the calibration curve
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound.
| Parameter | Expected Value |
| Retention Time | Approximately 8-10 minutes (dependent on system) |
| Linearity Range | 1 - 100 µg/mL |
| Coefficient of Determination (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Derivatization of 2-(4-Methoxyphenyl)benzoic Acid for Further Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(4-Methoxyphenyl)benzoic acid is a versatile building block in organic and medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a biaryl scaffold, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The carboxylic acid moiety can be readily derivatized into esters, amides, and acid chlorides, opening avenues for diverse chemical transformations and the development of novel compounds with potential therapeutic applications.[1] Derivatives of similar methoxy-substituted benzoic acids have shown a spectrum of biological activities, including anticancer and antimicrobial properties, highlighting the importance of exploring the chemical space around this scaffold.[2]
This document provides detailed protocols for the key derivatization reactions of this compound, including its conversion to the corresponding acid chloride, amides, and esters. Furthermore, it outlines a protocol for a subsequent Suzuki-Miyaura cross-coupling reaction, demonstrating the utility of these derivatives in carbon-carbon bond formation to create more elaborate molecular architectures.
Key Derivatization Pathways
The primary functional handle for the derivatization of this compound is the carboxylic acid group. The most common and synthetically useful transformations involve the activation of this group, typically by converting it into a more reactive acyl chloride. This intermediate can then be readily converted into a variety of amides and esters.
Figure 1: General derivatization workflow for this compound.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes typical yields for the derivatization of benzoic acid analogs, providing a benchmark for the expected outcomes of the detailed protocols.
| Derivatization Reaction | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acid Chloride Synthesis | Thionyl Chloride (SOCl₂) | Dichloroethane | Reflux | 1.5 | 98 |
| Amidation (from acid) | B(OCH₂CF₃)₃ | Acetonitrile | 80 | 15 | 90 |
| Amidation (from acid) | TiCl₄ / Pyridine | Pyridine | 85 | 2 | 98 |
| Esterification (Fischer) | Alcohol / H₂SO₄ | Alcohol | Reflux | 1-2 | >85 |
| Suzuki Coupling (from ester) | Arylboronic acid / Pd(OAc)₂ | Toluene/Water | 110 | 24 | ~70 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to a more reactive acid chloride, a common intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloroethane or benzene
-
Rotary evaporator
-
Reaction flask with reflux condenser and gas trap
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous dichloroethane.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.[3][4]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[6]
-
The resulting crude 2-(4-Methoxyphenyl)benzoyl chloride, typically a solid or oil, can be used in the next step without further purification.
Figure 2: Workflow for the synthesis of 2-(4-Methoxyphenyl)benzoyl chloride.
Protocol 2: Synthesis of N-substituted-2-(4-methoxyphenyl)benzamides
This protocol details the synthesis of amides directly from the carboxylic acid using a borate reagent as a mild coupling agent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Anhydrous acetonitrile
-
Reaction vial (sealed tube if necessary)
-
Standard work-up and purification equipment (e.g., separatory funnel, silica gel for chromatography)
Methodology:
-
To a solution of this compound (1.0 mmol, 1 equiv) and the desired amine (1.0 mmol, 1 equiv) in anhydrous acetonitrile (2 mL), add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv).[7][8]
-
Seal the reaction vessel and stir the mixture at 80°C for 5-24 hours. Reaction progress can be monitored by TLC or LC-MS.[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to remove unreacted starting materials.[7]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired amide.
Protocol 3: Synthesis of 2-(4-Methoxyphenyl)benzoate Esters (Fischer Esterification)
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% aqueous sodium carbonate solution
-
Standard laboratory glassware for reflux and extraction
Methodology:
-
Dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents) in a round-bottom flask.[9]
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) dropwise.[9]
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, transfer the solution to a separatory funnel containing water.[9]
-
Carefully neutralize the mixture by the dropwise addition of 10% aqueous sodium carbonate solution until gas evolution ceases and the pH is >8.[9]
-
The ester product will often precipitate and can be collected by vacuum filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by recrystallization or silica gel chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling of a Derivatized Product
This protocol demonstrates a potential further reaction, using a bromo-substituted ester derivative as a substrate for a palladium-catalyzed Suzuki-Miyaura coupling. This would be applicable if the starting benzoic acid contained a halogen, or if one was introduced to the ester derivative.
Materials:
-
Bromo-substituted 2-(4-Methoxyphenyl)benzoate derivative (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Toluene and water (3:1 v/v)
-
Sealed tube for reaction
Methodology:
-
In a sealed tube, combine the bromo-substituted ester (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.10 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).[10]
-
Add a degassed mixture of toluene and water (3:1 v/v).
-
Seal the tube and heat the mixture at 110°C for 24 hours.[10]
-
After cooling to room temperature, add brine to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.[11]
Figure 3: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation method of p-anisoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methoxyphenyl)benzoic Acid in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)benzoic acid serves as a valuable scaffold in medicinal chemistry for the development of novel anti-inflammatory agents. Its structural framework is present in various compounds that exhibit potent inhibition of key inflammatory mediators. This document provides detailed application notes on the synthesis of anti-inflammatory drug candidates from this precursor, protocols for their evaluation, and an overview of the underlying mechanisms of action. The information is compiled to assist researchers in the design and execution of experiments aimed at discovering next-generation non-steroidal anti-inflammatory drugs (NSAIDs).
Synthetic Pathways
The synthesis of anti-inflammatory agents from this compound can be approached through several routes. A common strategy involves the derivatization of the carboxylic acid group to form amides or esters, or further cyclization to yield heterocyclic systems. These modifications aim to enhance the molecule's interaction with biological targets such as the cyclooxygenase (COX) enzymes.
General Synthesis Workflow
Caption: General workflow for synthesizing derivatives of this compound.
Mechanism of Action: Targeting Inflammatory Pathways
Many NSAIDs derived from benzoic acid exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. Some derivatives may also modulate other pathways, such as the NF-κB signaling cascade.[1][2][3][4]
Simplified Cyclooxygenase (COX) Pathway
Caption: Proposed mechanism of action via the cyclooxygenase pathway.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 2-(4-Methoxyphenyl)benzamide
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂) or EDC/HOBt for coupling
-
Appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation (Method A): In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling (Method A): Dissolve the resulting acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Amide Coupling (Method B with EDC/HOBt): To a solution of this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 24 hours.
-
Workup and Isolation: Quench the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-substituted 2-(4-Methoxyphenyl)benzamide.
Protocol 2: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This in-vivo assay is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[1][5]
Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's hind paw, induces a localized inflammatory response characterized by edema (swelling). The test compound's ability to reduce this swelling is quantified by measuring the paw volume before and after carrageenan administration and comparing it to a control group.[1]
Materials and Equipment:
-
Wistar rats (150-200 g)
-
Test compound and a standard drug (e.g., Indomethacin or Diclofenac)
-
1% w/v carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Grouping and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the rats into groups (n=6): a control group, a standard drug group, and one or more test compound groups at different doses.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally, dissolved or suspended in the vehicle, 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals after (e.g., 1, 2, 3, and 4 hours), denoted as Vₜ.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Quantitative Data Presentation
The anti-inflammatory activity of newly synthesized derivatives should be compared with a standard drug. The following table illustrates how to present such data, based on results for structurally related compounds.
Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives in Carrageenan-Induced Paw Edema Model. [1]
| Compound ID | R Group (Substituent) | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 3a | -CH₂-piperazinyl | 100 | 25.3 |
| 3b | -CH₂-morpholinyl | 100 | 29.5 |
| 3c | -CH₂-CH₂-piperazinyl | 100 | 33.8 |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 100 | 52.1 |
| Indomethacin | (Standard Drug) | 10 | 56.3 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1]
Structure-Activity Relationship (SAR)
The data from such studies can provide valuable insights into the structure-activity relationship (SAR). For instance, the nature of the substituent on the amide nitrogen, the length of any linker chain, and the type of heterocyclic moiety can significantly influence the anti-inflammatory activity.[1] The presence of a substituted piperazine ring, particularly with a methoxyphenyl group, has been shown to enhance anti-inflammatory effects in related compound series.[1]
Conclusion
This compound is a promising starting material for the synthesis of novel anti-inflammatory agents. The protocols and notes provided herein offer a framework for the synthesis, in-vivo evaluation, and mechanistic understanding of new drug candidates. Through systematic derivatization and biological screening, it is possible to develop potent and safer alternatives to existing anti-inflammatory therapies. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2-(4-Methoxyphenyl)benzoic Acid in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxyphenyl)benzoic acid is a bi-functional molecule featuring a carboxylic acid group and a methoxy-substituted phenyl ring. While its primary applications have been in other areas of organic synthesis, its structure suggests potential as a monomer in polymer chemistry. The carboxylic acid moiety can participate in condensation polymerizations, while the aromatic rings can be functionalized to introduce polymerizable groups (e.g., a vinyl group). Polymers derived from this monomer could exhibit interesting thermal, optical, and mechanical properties, making them candidates for advanced materials, specialty coatings, and biomedical applications.
Potential Polymerization Pathways
Based on the chemistry of similar aromatic carboxylic acids and vinylphenyl compounds, two primary hypothetical polymerization routes for derivatives of this compound are proposed:
-
Condensation Polymerization: The carboxylic acid group can react with a co-monomer containing hydroxyl or amine groups to form polyesters or polyamides, respectively.
-
Chain-Growth Polymerization of a Vinyl-Functionalized Derivative: A vinyl group can be introduced onto the aromatic ring structure to create a monomer suitable for chain-growth polymerization methods like free-radical or controlled radical polymerization.
Hypothetical Application: Synthesis of a Vinyl-Substituted Monomer and Subsequent Polymerization
This section outlines a hypothetical two-step process to first synthesize a polymerizable monomer from this compound and then to polymerize it.
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Workflow for synthesis and polymerization of a hypothetical vinyl-substituted monomer.
Experimental Protocols (Based on Analogous Compounds)
The following protocols are adapted from established procedures for 4-vinylbenzoic acid and 2-methoxy-4-vinylphenol.[1][2][3]
Protocol 1: Synthesis of Poly(vinyl-2-(4-methoxyphenyl)benzoic acid) via Free-Radical Polymerization (Hypothetical)
This protocol is based on the free-radical polymerization of similar vinyl-substituted aromatic acids.
Materials:
-
Hypothetical Monomer: Vinyl-2-(4-methoxyphenyl)benzoic acid
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Precipitation Solvent: Methanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon line).
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the hypothetical vinyl-2-(4-methoxyphenyl)benzoic acid monomer in the chosen solvent (e.g., DMF) to a desired concentration (e.g., 1 M).
-
Add the initiator, AIBN (typically 1-2 mol% with respect to the monomer).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).
-
Allow the reaction to proceed for a set time (e.g., 12-24 hours) under an inert atmosphere with constant stirring.
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent like methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Workflow for Free-Radical Polymerization
Caption: Step-by-step workflow for the free-radical polymerization of a vinyl monomer.
Data Presentation (Based on Analogous Polymers)
The following tables summarize typical data obtained for polymers synthesized from analogous monomers. These values can serve as a benchmark for what might be expected from polymers derived from this compound.
Table 1: Polymerization Data for Analogous Monomers
| Monomer | Polymerization Method | Initiator | Solvent | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 4-Vinylbenzoic Acid | RAFT Polymerization | AIBN / CTA | DMF | >90 | 15,000 - 50,000 | 1.1 - 1.3 |
| 2-Methoxy-4-vinylphenol Derivative | Solution Polymerization | AIBN | Toluene | 80 - 95 | 20,000 - 100,000 | 1.5 - 2.5 |
Data is illustrative and compiled from literature on analogous systems. Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index).
Table 2: Thermal Properties of Analogous Polymers
| Polymer | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
| Poly(4-vinylbenzoic acid) | 180 - 220 | > 350 |
| Poly(2-methoxy-4-vinylphenol derivative) | 90 - 140 | > 300 |
Thermal properties are highly dependent on molecular weight and polymer microstructure.
Characterization of Polymers
Standard techniques for polymer characterization would be applicable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups and the disappearance of the monomer's vinyl group.
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and dispersity (Đ) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.
Conclusion
While this compound is not a commonly used monomer, its structure holds potential for the synthesis of novel polymers through functionalization and subsequent polymerization. The protocols and data presented, based on well-understood analogous systems, provide a robust starting point for researchers to explore this potential. The resulting polymers could offer unique properties suitable for a range of applications, from advanced materials to biomedical devices. Further research is required to establish specific synthetic routes and to characterize the properties of polymers derived from this compound.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(4-Methoxyphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(4-methoxyphenyl)benzoic acid and its derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex biaryl and terphenyl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.
Introduction
This compound is a biaryl carboxylic acid that serves as a versatile building block in organic synthesis. Its structure allows for several types of cross-coupling reactions, enabling the extension of its molecular framework. The primary applications involve leveraging the carboxylic acid group for decarboxylative cross-coupling or utilizing the aromatic C-H bonds for direct functionalization. Additionally, the synthesis of this biaryl scaffold itself is a key application of cross-coupling chemistry, typically achieved through Suzuki-Miyaura coupling. This document outlines protocols for both the synthesis of 2-arylbenzoic acids and their subsequent functionalization through decarboxylative coupling and C-H activation.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] This approach is highly effective for the synthesis of 2-arylbenzoic acids.
General Reaction Scheme
References
The Synthesis of Sartans: A Detailed Application Guide for Researchers
Introduction
Sartans, a class of angiotensin II receptor blockers (ARBs), are pivotal in the management of hypertension and other cardiovascular diseases. Their synthesis is a cornerstone of cardiovascular drug manufacturing. These non-peptide molecules competitively inhibit the angiotensin II receptor subtype AT1, leading to vasodilation and a reduction in blood pressure.[1] This guide provides detailed application notes and protocols for the synthesis of prominent sartan drugs, including Losartan, Valsartan, Irbesartan, and Candesartan, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Sartans exert their therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By competitively antagonizing the AT1 receptor in tissues like vascular smooth muscle, sartans prevent angiotensin II-induced vasoconstriction and aldosterone release, resulting in vasodilation and lowered blood pressure.[2]
General Synthetic Strategies
The synthesis of the characteristic biphenyl-tetrazole core of many sartans traditionally involves the alkylation of a heterocyclic moiety with a key intermediate, 4'-bromomethyl-2-cyanobiphenyl (Br-OTBN).[3][4] However, to enhance efficiency and reduce the use of hazardous reagents, convergent strategies employing cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings have been developed.[3][5] These methods often form the biphenyl bond at a later stage of the synthesis.
A critical step in sartan synthesis is the formation of the tetrazole ring. This is commonly achieved through the [2+3] cycloaddition of an organonitrile with an azide species. While initial methods utilized organotin azides, newer, safer protocols employ reagents like sodium azide with zinc compounds.[6][7]
Synthesis of Losartan
Losartan was the first orally active, non-peptide AT1 receptor antagonist.[1] A common synthetic approach involves the coupling of 2-butyl-4-chloro-5-hydroxymethylimidazole (BCFI) with a biphenyl intermediate, followed by tetrazole formation.
Experimental Protocol: Synthesis of Losartan Potassium
This protocol is adapted from an improved, practical process.[8]
Step 1: Synthesis of the Aldehyde Tetrazole Intermediate
-
React 'Bromo OTBN' (4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile) with 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) in the presence of a base and a phase transfer catalyst to yield the 'Cyanoaldehyde'.
-
The resulting 'Cyanoaldehyde' is then reacted with sodium azide and tributyltin chloride to form the 'aldehyde tetrazole'.
Step 2: Reduction and Salt Formation
-
The 'aldehyde tetrazole' is reduced in situ with sodium borohydride to yield Losartan acid.
-
To a stirred solution of Losartan acid (50 g, 0.118 M) in 250 ml of methanol, add potassium hydroxide powder (7.6 g, 86%, 0.118 M) at room temperature (25-30°C).
-
Raise the temperature to reflux (60-63°C) and maintain for 4-5 hours.
-
Cool the reaction mixture to 35-40°C and filter through celite.
-
Concentrate the clarified solution to remove most of the methanol at 45-50°C under reduced pressure to obtain Losartan potassium.
| Intermediate/Product | Reagents | Conditions | Yield | Purity |
| Cyanoaldehyde | Bromo OTBN, BCFI, Base, PTC | - | - | - |
| Aldehyde Tetrazole | Cyanoaldehyde, NaN₃, Bu₃SnCl | - | - | - |
| Losartan | Aldehyde Tetrazole, NaBH₄ | In situ reduction | - | - |
| Losartan Potassium | Losartan Acid, KOH, Methanol | Reflux, 4-5h | - | >99% |
Synthesis of Valsartan
A common synthetic route for Valsartan involves N-acylation of L-valine methyl ester, followed by the formation of the biphenyl structure, cyclization to form the tetrazole ring, and subsequent hydrolysis.[9]
Experimental Protocol: Synthesis of Crude Valsartan
This protocol is based on an improved synthesis process that avoids the use of toxic organotin compounds for tetrazole formation.[9]
Step 1: N-Acylation
-
In a reaction vessel, dissolve 1.4 kg of N-[(2'-cyano-1,1'-diphenyl-4-yl) methyl]-L-valine methyl ester hydrochloride in 14 L of toluene.
-
Add 1.58 kg of triethylamine and stir the mixture.
-
Cool the reaction mixture to 5°C.
-
Slowly add 0.90 kg of n-pentanoyl chloride, maintaining the temperature between 5-10°C.
-
Continue the reaction for 2 hours at 5-10°C after the addition is complete.
-
Upon completion, add 10 kg of water, stir, and separate the layers. Wash, dry, and filter the organic layer to obtain a toluene solution of the pentanoylated product.[9]
Step 2: Cyclization (Tetrazole Formation)
-
To the toluene solution of the pentanoylated product, add 5.36 kg of triethylamine hydrochloride (Et₃N·HCl) and 1.52 kg of sodium azide (NaN₃).
-
Heat the reaction mixture to 110-130°C and maintain for 28-32 hours.
-
After the reaction is complete, cool the solution to room temperature and filter.
-
Remove the toluene by distillation under reduced pressure to obtain the cyclized product (Valsartan methyl ester).[9]
Step 3: Hydrolysis
-
To the cyclized product, add 7 L of methanol.
-
Add 1.67 kg of barium hydroxide and 15 L of water.
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
After completion, filter the reaction mixture and distill off the methanol under reduced pressure. The remaining aqueous solution contains crude Valsartan, which can be precipitated by acidification.[9]
| Step | Key Reagents | Temperature | Time |
| N-Acylation | n-pentanoyl chloride, triethylamine | 5-10°C | 2 hours |
| Cyclization | Sodium azide, triethylamine hydrochloride | 110-130°C | 28-32 hours |
| Hydrolysis | Barium hydroxide, methanol, water | Room Temp. | 10-12 hours |
Synthesis of Irbesartan
The synthesis of Irbesartan often involves the construction of the spiro-imidazolidinone moiety followed by attachment to the biphenyl-tetrazole backbone.
Experimental Protocol: Synthesis of Irbesartan
An improved and efficient process for the large-scale production of Irbesartan has been described.[10] The key steps involve tetrazole formation, N-alkylation, and debenzylation.
Step 1: Condensation
-
A reported synthetic method involves the condensation of 4'-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[11][11]non-1-en-4-one hydrochloride using sodium hydride as a base in dimethylformamide (DMF).[10]
Step 2: Tetrazole Formation and Deprotection
-
The subsequent step involves tetrazole formation by treating the intermediate with tributyltin azide in xylene, followed by trityl protection to obtain Trityl Irbesartan.
-
The trityl group is then cleaved by treatment with aqueous hydrochloric acid in a methanol and tetrahydrofuran mixture to yield Irbesartan.[10]
An alternative, high-yield route starts from glycine methyl ester, avoiding highly toxic cyanide and constructing the spirocycle via a simple alkylation reaction. This four-step process achieved a 54.2% overall yield and 98.4% purity on a 200g scale.[12]
| Synthetic Route | Starting Materials | Key Features | Overall Yield | Purity |
| Bernhart et al.[1] | 1-Amino-cyclopentane ethyl carboxylate | Convergent approach with Suzuki coupling. | - | - |
| Rao et al.[1] | 4'-methyl-biphenyl-2-carboxylic acid | Benzyl protected bromo biphenyl tetrazole intermediate. | - | - |
| Chen et al.[12] | Glycine methyl ester | Avoids toxic cyanide, simple alkylation for spirocycle. | 54.2% | 98.4% |
Synthesis of Candesartan
Candesartan synthesis typically involves the formation of a benzimidazole ring system, which is then coupled to the biphenyl-tetrazole moiety.
Experimental Protocol: Synthesis of Candesartan Cilexetil
A novel and convergent synthetic route for Candesartan cilexetil has been described with a 55% overall yield over six steps and 99.1% purity (HPLC).[13]
Step 1: N-Alkylation
-
Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate (31 g, 0.1 mol), 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole (56 g, 0.1 mol), and K₂CO₃ (28 g, 0.2 mol) are suspended in MeCN (500 mL).
-
The reaction mixture is stirred and heated at reflux for 5 hours.
-
The resulting solution is cooled to room temperature and filtered. The filtrate is concentrated, and the residue is partitioned between EtOAc and water. The organic layer is dried and concentrated.
-
i-PrOH (150 mL) is added, and the mixture is stirred at room temperature for 30 minutes to yield the crude product.[13]
Step 2: Deprotection and Cyclization
-
The N-Boc and N-trityl protective groups are cleaved simultaneously.
-
The benzimidazole ring is then formed in the final step of the synthesis.[13]
Another method involves the synthesis of a key intermediate, methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate, starting from methyl anthranilate. This process includes the introduction of a nitro group, N-alkylation, and subsequent catalytic reduction of the nitro group which also removes an N-nitro function.[14]
| Synthetic Route | Key Features | Overall Yield | Purity |
| Mao et al.[13] | Convergent route, simultaneous deprotection | 55% (over 6 steps) | 99.1% (HPLC) |
| Marton et al.[14] | Starts from methyl anthranilate, involves nitration and reduction | Good yield for key intermediate | - |
Conclusion
The synthesis of sartans is a well-established yet evolving field in pharmaceutical chemistry. While traditional methods have proven effective, modern approaches focusing on convergent syntheses, safer reagents, and improved efficiency are continually being developed. The protocols and data presented here offer a comprehensive overview for researchers engaged in the synthesis and development of this vital class of antihypertensive drugs. The choice of synthetic route will ultimately depend on factors such as scale, cost, and regulatory considerations.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 8. "An Improved And Practical Process For The Preparation Of Losartan" [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)benzoic acid. The content is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic strategies for preparing this compound are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.
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Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid or its methyl ester) with 4-methoxyphenylboronic acid. This is often followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
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Friedel-Crafts Acylation: This route consists of the acylation of anisole with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This reaction directly forms a keto-acid which can then be worked up to the final product.
Q2: Which synthetic route is generally preferred?
A2: The choice of synthetic route often depends on the availability of starting materials, scale of the reaction, and the desired purity profile. The Suzuki-Miyaura coupling is often favored for its high functional group tolerance and generally milder reaction conditions, which can lead to cleaner reactions and higher yields of the desired product. However, the Friedel-Crafts acylation can be a more direct and atom-economical approach if the starting materials are readily available and potential side reactions can be controlled.
Q3: What are the key safety considerations when synthesizing this compound?
A3: Safety is paramount in any chemical synthesis. Key considerations include:
-
Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, aluminum chloride, used in Friedel-Crafts acylation, is a corrosive solid that reacts violently with water. Acyl chlorides and organoboron compounds should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Inert Atmosphere: Suzuki-Miyaura coupling reactions often require an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst and phosphine ligands.
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Solvent Hazards: Organic solvents used in these reactions are often flammable and can be toxic. Ensure proper ventilation and avoid ignition sources.
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Work-up Procedures: The work-up of these reactions may involve the use of strong acids or bases. Always add reagents slowly and with cooling to control exothermic reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
This route typically proceeds in two steps: the coupling of a 2-halobenzoic acid derivative with 4-methoxyphenylboronic acid, followed by hydrolysis of the resulting ester.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos). |
| Oxygen Contamination | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Incorrect Base | The choice of base is critical. For this coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Common solvent systems include toluene, dioxane, or THF, often with the addition of water to dissolve the inorganic base. |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue. To minimize this, use milder bases (e.g., K₂CO₃), anhydrous conditions if possible, or protect the boronic acid as a pinacol ester. |
Quantitative Data: Comparison of Catalysts for Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | Moderate to High | General Protocol |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12-24 | High | [2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 18 | High | General Protocol |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | General Protocol |
Note: Yields are representative and can vary based on specific substrate and reaction conditions.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This byproduct can be difficult to separate from the desired product. Minimize its formation by ensuring an oxygen-free environment and using the correct stoichiometry of reactants. |
| Residual Palladium Catalyst | The final product can be contaminated with residual palladium. This can often be removed by treating the crude product with activated carbon or by filtration through a pad of celite. |
| Incomplete Hydrolysis | If the starting material was an ester, incomplete hydrolysis will lead to a mixture of the ester and the desired carboxylic acid. Ensure sufficient reaction time and an adequate amount of base for the hydrolysis step. |
Friedel-Crafts Acylation Route
This route involves the direct acylation of anisole with phthalic anhydride.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Diacylated Product | A common side reaction is the formation of a diacylated product.[1] To minimize this, use a 1:1 molar ratio of anisole to phthalic anhydride.[3] |
| Cleavage of the Methoxy Group | Harsh reaction conditions (high temperature, strong Lewis acids) can lead to the cleavage of the methoxy group on the anisole ring, resulting in phenolic byproducts. Use milder Lewis acids or lower reaction temperatures. |
| Deactivated Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all glassware and reagents are thoroughly dried before use. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the regioselectivity and the formation of byproducts. The reaction is typically carried out at or below room temperature. |
Quantitative Data: Optimizing Friedel-Crafts Acylation of Anisole
| Anisole:Phthalic Anhydride Ratio | AlCl₃ (equivalents) | Temperature (°C) | Reaction Time (h) | Yield of Mono-acylated Product (%) |
| 1:1 | 2.5 | Room Temp | 2 | ~79 |
| 1.2:1 | 2.5 | Room Temp | 2 | Potential for increased diacylation |
| 1:1 | 1.5 | Room Temp | 2 | Lower conversion |
Data adapted from mechanochemical synthesis studies, which can provide insights into solution-phase reactions.[3]
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Complex Formation with AlCl₃ | The product forms a complex with the aluminum chloride catalyst, which needs to be hydrolyzed during the work-up. This is typically done by carefully quenching the reaction mixture with ice and hydrochloric acid. |
| Emulsion Formation during Extraction | The work-up of Friedel-Crafts reactions can sometimes lead to the formation of emulsions during extraction. To break emulsions, add a saturated solution of sodium chloride (brine). |
| Product Precipitation | The product may precipitate out during the work-up. Ensure that the pH is adjusted correctly to keep the carboxylic acid in its desired form (protonated for extraction into an organic solvent, or deprotonated for extraction into an aqueous base). |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling and Hydrolysis
Step 1: Synthesis of Methyl 2-(4-methoxyphenyl)benzoate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl 2-(4-methoxyphenyl)benzoate from the previous step in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of phthalic anhydride (1.0 equiv) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with stirring.
-
Anisole Addition: Add a solution of anisole (1.0 equiv) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in Suzuki-Miyaura coupling.
References
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(4-Methoxyphenyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via prevalent methods like Suzuki-Miyaura coupling and Ullmann condensation.
Q1: Why is my reaction yield extremely low or zero?
A1: A low or non-existent yield can stem from several factors related to reagents, atmosphere, or reaction parameters.
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Potential Cause 1: Inactive Catalyst (Suzuki or Ullmann Reaction)
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Explanation: Palladium catalysts for Suzuki coupling are sensitive to oxidation. Copper catalysts for Ullmann reactions can be deactivated by surface oxides or impurities.
-
Solutions:
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Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Use fresh, high-purity catalysts. For Suzuki reactions, consider using a pre-catalyst that is activated in situ.
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For Ullmann reactions, activating copper powder (e.g., by reduction of copper sulfate with zinc) can improve reactivity.[1]
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Potential Cause 2: Poor Reagent Quality or Presence of Water
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Explanation: Organoboron reagents (boronic acids/esters) used in Suzuki coupling can be prone to degradation (protodeboronation), especially in the presence of excess water or acid.[2] For syntheses involving Grignard reagents, anhydrous (water-free) conditions are absolutely critical, as even trace amounts of water will destroy the reagent.[3]
-
Solutions:
-
Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.
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Verify the purity and stability of your boronic acid or ester.
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When preparing Grignard reagents, use freshly distilled, anhydrous ether and ensure the magnesium turnings are clean and dry.
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-
-
Potential Cause 3: Ineffective Base or Incorrect Stoichiometry (Suzuki Reaction)
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Explanation: The base plays a crucial role in the Suzuki coupling's catalytic cycle, specifically in the transmetalation step.[4][5] An inappropriate base or incorrect amount can halt the reaction.
-
Solutions:
-
Ensure the chosen base is suitable for your specific substrate and catalyst system. Common bases include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.
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Use a sufficient amount of base, typically 2-3 equivalents relative to the limiting reagent.
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Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
Q2: My final product contains significant impurities, primarily starting materials and homocoupled products. How can I minimize these?
A2: The formation of byproducts is a common challenge in cross-coupling reactions.
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Potential Cause 1: Homocoupling of Boronic Acid (Suzuki Reaction)
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Explanation: In the presence of oxygen and a palladium catalyst, boronic acids can couple with themselves to form a symmetrical biaryl (e.g., 4,4'-dimethoxybiphenyl).
-
Solutions:
-
Thoroughly degas all solvents and reagents before adding the palladium catalyst.
-
Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Add the palladium catalyst last, after all other reagents and solvents have been combined and purged with inert gas.
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-
-
Potential Cause 2: Unreacted Starting Materials
-
Explanation: Incomplete reactions are often due to suboptimal conditions or insufficient reaction time.
-
Solutions:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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If the reaction stalls, consider a modest increase in temperature or the addition of a small amount of fresh catalyst.
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Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Potential Cause 3: Formation of Biphenyl (Grignard-based routes)
-
Explanation: In Grignard reactions, an unwanted side reaction can lead to the formation of biphenyl, which can be an impurity.
-
Solutions:
-
Control the reaction temperature carefully during the formation and reaction of the Grignard reagent.
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The biphenyl byproduct can often be removed during the work-up and purification steps due to its different solubility and polarity compared to the desired benzoic acid product.
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Q3: I am struggling to purify the final product. What are the best methods?
A3: Purification of this compound typically involves removing unreacted starting materials and byproducts.
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Solution 1: Acid-Base Extraction
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Explanation: The carboxylic acid group of the product makes it amenable to acid-base extraction. This is highly effective for separating it from neutral impurities like homocoupled byproducts or unreacted aryl halides.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[6] The desired acid will move to the aqueous layer as its sodium salt. The aqueous layer is then separated, washed with fresh organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the pure benzoic acid product, which can be collected by filtration.
-
-
Solution 2: Recrystallization
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Explanation: Recrystallization is a powerful technique for purifying solid compounds. The key is selecting a solvent in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[6]
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Solvent Selection: For this compound, suitable recrystallization solvents can include ethanol, methanol, toluene, or mixtures such as ethanol/water.[6] The ideal solvent should be determined empirically for the best yield and purity.
-
-
Solution 3: Activated Carbon Treatment
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Explanation: If the product has a persistent color, it may be due to highly conjugated impurities.
-
Protocol: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated carbon can be added. The mixture is held at temperature for a few minutes and then filtered hot to remove the carbon, which adsorbs the colored impurities.[6]
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Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for synthesizing this compound: Suzuki or Ullmann?
A1: The Suzuki-Miyaura coupling is often the preferred method. It generally proceeds under milder reaction conditions, utilizes less expensive and toxic catalysts (palladium vs. stoichiometric copper), and tolerates a wider variety of functional groups compared to the traditionally harsh conditions of the Ullmann reaction (which often requires temperatures >200 °C).[5][7][8] However, modern advancements in Ullmann-type reactions have introduced milder conditions using specific ligands.[8]
Q2: How can I monitor the reaction's progress effectively?
A2: The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside standards of your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot for the product indicate reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.
Q3: What are the critical safety precautions for these syntheses?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Palladium catalysts can be pyrophoric, and organometallic reagents like Grignards are highly reactive with water and air. Solvents like diethyl ether are extremely flammable.[3] Always handle these reagents under an inert atmosphere.
Data Presentation: Optimizing Suzuki Coupling
The table below summarizes reaction parameters that can be adjusted to optimize the yield of this compound via a Suzuki-Miyaura coupling reaction.
| Parameter | Option 1 | Option 2 | Option 3 | Typical Yield Range (%) | Rationale & Reference |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | 70-98% | Pd(PPh₃)₄ is common but air-sensitive. Pd(OAc)₂ is an air-stable precatalyst. PdCl₂(dppf) is excellent for reducing side reactions.[2] |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Cs₂CO₃ | 80-99% | The choice of base is critical. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive substrates.[2] |
| Solvent System | Toluene/Water | Dioxane/Water | DMF | 75-95% | Biphasic solvent systems (e.g., organic/aqueous) are common for Suzuki reactions, facilitating the dissolution of both the organic reagents and the inorganic base.[2] |
| Ligand | PPh₃ | SPhos | XPhos | 85-99% | For challenging couplings (e.g., using aryl chlorides), bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve yields.[2] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromobenzoic acid and 4-methoxyphenylboronic acid.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed 3:1 mixture of Toluene and Water via syringe.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then brine. Extract the combined aqueous layers with ethyl acetate.
-
Acidification: Combine all organic layers and extract the product into a 1M NaOH solution. Separate the aqueous layer, wash it with ethyl acetate, and then acidify to pH 2-3 with concentrated HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of the solvent until it does. Avoid adding excessive solvent.[6]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals thoroughly under vacuum.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(4-Methoxyphenyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(4-Methoxyphenyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound, particularly after synthesis via Suzuki-Miyaura coupling.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield After Purification | Incomplete reaction: Significant amounts of starting materials (e.g., a boronic acid and an aryl halide) remain. | Confirm reaction completion using TLC or LC-MS before workup. If the reaction has stalled, consider adding fresh catalyst or extending the reaction time.[1] |
| Product loss during workup: The product may be partially soluble in the aqueous phase during extraction, especially if the pH is not optimal. | Ensure the aqueous layer is acidified to a pH of 2-3 to fully precipitate the carboxylic acid before extraction.[2] Perform multiple extractions with an appropriate organic solvent like ethyl acetate to maximize recovery.[3] | |
| Inefficient recrystallization: The chosen solvent system may not be ideal, leading to significant product remaining in the mother liquor. | Select a solvent or solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[4] Minimize the amount of hot solvent used to dissolve the crude product to ensure a saturated solution upon cooling. | |
| Product is an Oil or Gummy Solid, Not a Crystalline Powder | High impurity level: The presence of significant impurities can lower the melting point of the mixture and prevent crystallization. | Consider a preliminary purification step before recrystallization. Acid-base extraction can be effective at removing neutral or basic impurities.[5] |
| Cooling too rapidly: Rapid cooling can lead to the product "oiling out" instead of forming crystals. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[4][6] | |
| Inappropriate recrystallization solvent: The solvent may be too good at dissolving the compound, even at low temperatures. | If a single solvent fails, a two-solvent system may be effective. One solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[7] | |
| Purified Product is Colored (e.g., Yellow or Brown) | Presence of colored impurities: These can arise from side reactions or the degradation of reagents. | Treat a solution of the crude product with activated carbon before the final purification step. The activated carbon can adsorb colored impurities, which are then removed by filtration.[8] |
| Oxidation of phosphine ligands: If a Suzuki coupling was used, oxidized phosphine ligands can be colored. | These can often be removed by column chromatography. | |
| Broad or Depressed Melting Point of Purified Product | Residual impurities: Even small amounts of impurities can affect the melting point. | If recrystallization does not yield a sharp melting point, column chromatography may be necessary for further purification. |
| Residual solvent: The presence of solvent in the final product can also lower and broaden the melting point. | Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. | |
| Presence of Specific Impurities in Final Product | Homocoupled biphenyl from the boronic acid: A common byproduct in Suzuki coupling. | These are often less polar than the desired carboxylic acid and can be separated by column chromatography. |
| Unreacted aryl halide starting material: May co-purify with the product. | Column chromatography is typically effective for separating the product from less polar starting materials. | |
| Protodeboronated arene: The boronic acid is replaced by a hydrogen atom. | This byproduct is often volatile or can be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: The most common impurities include unreacted starting materials (e.g., 2-bromobenzoic acid and 4-methoxyphenylboronic acid), homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl from the boronic acid), and protodeboronated side products (e.g., methoxybenzene). The palladium catalyst and phosphine ligands used in the reaction are also present in the crude mixture.[9]
Q2: Which purification technique is best for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is a good first step to separate the acidic product from neutral impurities like homocoupled byproducts and unreacted aryl halides.
-
Recrystallization: This is an effective technique for removing small amounts of impurities and obtaining a highly crystalline product, provided a suitable solvent is found. For biphenyl carboxylic acids, recrystallization from solvent mixtures like hexane-ethyl acetate-isopropyl alcohol (2:1:1) has been reported to give good yields (around 80%).[7]
-
Column Chromatography: This is the most powerful technique for separating compounds with similar polarities and is recommended when recrystallization is ineffective or when very high purity is required.
Q3: How do I choose a suitable recrystallization solvent for this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, common solvents for recrystallization include boiling water, aqueous acetic acid, ethanol-water mixtures, and benzene.[4] Small-scale solubility tests with various solvents are recommended to find the optimal one for your specific product.
Q4: My Suzuki coupling reaction workup is messy. How can I simplify the initial purification?
A4: After the reaction, a common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine. To remove the palladium catalyst, the mixture can be filtered through a pad of Celite.[3] An initial acid-base extraction can then be performed on the organic layer to selectively isolate the acidic product.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can determine the purity of a sample with high accuracy.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any impurities.
Quantitative Data on Purification
The following table summarizes representative quantitative data for the purification of biphenyl carboxylic acids, which can be considered analogous to this compound.
| Purification Method | Compound | Crude Purity | Purified Purity | Yield/Recovery | Reference |
| Saponification and Precipitation | 4'-Methylbiphenyl-2-carboxylic acid | Not specified | 99.5% | 98.7% | [8] |
| Recrystallization | 2,2'-dimethoxy-6-formylbiphenyl (precursor to a carboxylic acid) | Not specified | High | 80-85% | [7] |
| Recrystallization | Biphenyl carboxylic acid derivative | >98.5% | High | 93-96% (crude) | [12] |
| Column Chromatography | 1-(Biphenyl-4-yl)cyclopropane-1-carboxylic acid | Not specified | High | 78% | [13] |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral impurities.
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Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Combine the aqueous extracts. The desired product is now in the aqueous layer as its sodium salt.
-
Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1M hydrochloric acid (HCl). The this compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the purified product under vacuum.
Recrystallization
This protocol is for the purification of this compound that is already reasonably pure.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., an ethanol/water mixture or an ethyl acetate/hexane mixture) to just dissolve the solid.[7]
-
If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
This protocol is for the purification of crude this compound when other methods are insufficient.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. For biphenyl carboxylic acids, a gradient of ethyl acetate in hexane is often effective (e.g., starting with 9:1 hexane/ethyl acetate).[3][13]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. famu.edu [famu.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajgreenchem.com [ajgreenchem.com]
Identifying and minimizing by-products in 2-(4-Methoxyphenyl)benzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 2-(4-Methoxyphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory and industrial syntheses for this compound and its derivatives include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction of a 2-halobenzoic acid derivative with 4-methoxyphenylboronic acid is a widely used method due to its high functional group tolerance and generally good yields.[1][2]
-
Ullmann Condensation: This copper-catalyzed reaction involves the coupling of a 2-halobenzoic acid with 4-methoxyphenol.[3][4] It often requires higher temperatures compared to the Suzuki-Miyaura coupling.[4]
-
Grignard Reaction: This method typically involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with a suitable 2-substituted benzoic acid derivative (e.g., a 2-carboxybenzaldehyde derivative).[5][6]
Q2: What are the typical by-products observed in the synthesis of this compound?
A2: The by-products are highly dependent on the chosen synthetic route. Common impurities include:
-
Suzuki-Miyaura Coupling: Homocoupling products of the boronic acid (4,4'-dimethoxybiphenyl) and the 2-halobenzoic acid (biphenyl-2,2'-dicarboxylic acid), as well as protodeboronation of the boronic acid to form anisole.[7][8]
-
Ullmann Condensation: Symmetrical diaryl ethers from the self-coupling of 4-methoxyphenol can be a significant by-product.[9] Reactions of 2-halobenzoic acids can also be complex.
-
Grignard Reaction: The primary by-product is often a biphenyl compound formed from the coupling of the Grignard reagent with unreacted aryl halide.
Q3: How can I purify the final this compound product?
A3: Purification strategies depend on the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing minor impurities. The choice of solvent is crucial for efficient purification.[10]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from by-products with different polarities.
-
Acid-Base Extraction: As a carboxylic acid, the product can be separated from neutral by-products by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product is then recovered by acidifying the aqueous layer.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. Use a higher catalyst loading if necessary. Consider using a different palladium precursor or ligand. |
| Inefficient Transmetalation | The choice of base is critical for activating the boronic acid.[13] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous if required by the specific protocol. |
| Protodeboronation | This side reaction, where the boronic acid is converted to anisole, can be minimized by using anhydrous solvents and running the reaction under an inert atmosphere.[8] |
| Poor Solubility | Ensure all reactants are adequately dissolved in the chosen solvent system. A mixture of solvents (e.g., toluene/ethanol/water) can sometimes improve solubility and reaction rates.[14] |
Issue 2: Significant By-product Formation in Suzuki-Miyaura Coupling
| By-product | Minimization Strategy |
| 4,4'-Dimethoxybiphenyl (Homocoupling) | This by-product arises from the coupling of two molecules of 4-methoxyphenylboronic acid.[7] To minimize its formation, ensure the reaction mixture is thoroughly degassed to remove oxygen.[7] The choice of palladium catalyst and ligands can also influence the extent of homocoupling. |
| Biphenyl-2,2'-dicarboxylic acid (Homocoupling) | This results from the coupling of two molecules of the 2-halobenzoic acid derivative. Optimizing the stoichiometry of the reactants (a slight excess of the boronic acid) can help suppress this side reaction. |
| Anisole (Protodeboronation) | The loss of the boronic acid group can be a significant issue.[8] Use of anhydrous solvents, an inert atmosphere, and careful selection of the base can reduce the extent of protodeboronation. |
Illustrative Data on By-product Formation in a Model Suzuki-Miyaura Coupling
| Condition | Desired Product Yield (%) | Homocoupling By-product (%) | Protodeboronation By-product (%) |
| Air-exposed reaction | 65 | 25 | 10 |
| Degassed reaction | 85 | 10 | 5 |
| Anhydrous conditions | 90 | 8 | 2 |
| Note: This data is illustrative and results will vary based on specific reaction conditions. |
Issue 3: Challenges in Ullmann Condensation
| Problem | Troubleshooting Steps |
| Low Reactivity | Ullmann reactions often require high temperatures (often >150 °C).[4] Ensure the reaction temperature is adequate. The use of a suitable ligand can sometimes allow for milder reaction conditions. |
| Formation of Symmetrical Diaryl Ether | The self-condensation of 4-methoxyphenol can be a competing reaction.[9] Using a stoichiometric excess of the 2-halobenzoic acid can help to favor the desired cross-coupling product. |
| Copper Catalyst Issues | The form of the copper catalyst (e.g., CuI, Cu₂O, or copper powder) can significantly impact the reaction.[3] Ensure the catalyst is of high purity and consider screening different copper sources. |
Issue 4: Problems in Grignard Reaction
| Problem | Troubleshooting Steps |
| Failure to Initiate | The formation of the Grignard reagent is sensitive to moisture.[5] Ensure all glassware is oven-dried and the solvent is anhydrous. A small crystal of iodine can be added to activate the magnesium surface. |
| Formation of Biphenyl By-product | The coupling of the Grignard reagent with unreacted aryl halide is a common side reaction. This can be minimized by the slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide. |
| Low Yield of Carboxylic Acid | Ensure the carbon dioxide source (e.g., dry ice) is completely anhydrous. The Grignard reagent is a strong base and will react with any protic species. |
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 4-Methoxyphenylboronic Acid
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Anhydrous potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask.
-
Add enough anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Common side reactions leading to by-product formation in different synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 12. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-(4-Methoxyphenyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(4-Methoxyphenyl)benzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this target molecule. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or No Product Formation
Low or no yield of the desired this compound is a frequent challenge, often stemming from the steric hindrance of the ortho-substituted benzoic acid.
-
Potential Cause 1: Ineffective Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient due to the steric bulk around the reaction center, which impedes both oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Potential Cause 2: Inappropriate Base Selection or Amount. The acidic proton of the carboxylic acid on the 2-halobenzoic acid starting material will consume one equivalent of the base. Insufficient base will prevent the formation of the active boronate species required for the crucial transmetalation step.[1]
-
Solution: Use at least 3 equivalents of a suitable base. Finely powdered bases can improve solubility and reactivity.[2]
-
-
Potential Cause 3: Suboptimal Reaction Conditions. Inadequate temperature or reaction time can lead to incomplete conversion, as these reactions often have a significant activation energy barrier due to steric hindrance.[1]
-
Potential Cause 4: Poor Reagent Quality. Impurities in the 2-halobenzoic acid, 4-methoxyphenylboronic acid, or solvent can poison the palladium catalyst.[1]
-
Solution: Ensure all reagents and solvents are pure and anhydrous where specified. If catalyst poisoning is suspected, using fresh, high-purity reagents is recommended.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Issue 2: Significant Side Reactions Observed
The presence of byproducts such as dehalogenated starting material or homocoupled boronic acid can complicate purification and reduce the yield of the desired product.
-
Side Reaction 1: Protodeboronation. This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole from 4-methoxyphenylboronic acid. This side reaction is often promoted by excess base, the presence of water, and elevated temperatures.[1][5]
-
Solution:
-
Use the boronic acid as soon as it is acquired or prepared, or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[4][6]
-
Avoid excessively high temperatures or prolonged reaction times.
-
While some water is often necessary to dissolve the base, running the reaction under anhydrous conditions may be beneficial if protodeboronation is a major issue.[6][7]
-
-
-
Side Reaction 2: Homocoupling. This is the dimerization of the boronic acid to form 4,4'-dimethoxybiphenyl. This can be promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[8][9]
-
Side Reaction 3: Dehalogenation. The 2-halobenzoic acid starting material can be reduced, replacing the halogen with a hydrogen atom to form benzoic acid.
-
Solution: Ensure solvents are dry and consider using a non-protic solvent. The choice of base can also influence the extent of dehalogenation. Lowering the reaction temperature may also be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 2-bromobenzoic acid or 2-iodobenzoic acid? A1: The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl.[10] While 2-iodobenzoic acid will be more reactive, 2-bromobenzoic acid is often a good compromise between reactivity and cost and is commonly used.[3] 2-chlorobenzoic acid is typically the least reactive and may require more specialized and highly active catalyst systems.[11]
Q2: Which palladium catalyst and ligand combination is most effective for this synthesis? A2: For sterically hindered substrates like 2-substituted benzoic acids, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended. Combinations such as Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos have shown excellent results in similar challenging couplings.[2][3][6]
Q3: What are the best choices for the base and solvent in this reaction? A3: A moderately strong inorganic base is needed to activate the boronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2][3][4] The solvent must be able to solubilize the reactants. Common choices include anhydrous toluene or 1,4-dioxane, often with a small amount of water to aid in dissolving the base.[2][3]
Q4: How should I monitor the progress of the reaction? A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4][12] A small aliquot of the reaction mixture can be taken periodically to check for the consumption of the starting materials.
Q5: What is the recommended work-up and purification procedure? A5: A standard work-up involves cooling the reaction, diluting it with an organic solvent like ethyl acetate, and performing an aqueous wash. Since the product is a carboxylic acid, an acid-base extraction is highly effective for purification. The organic layer can be washed with a basic solution (e.g., NaOH or Na₂CO₃) to extract the product as its carboxylate salt into the aqueous layer. The aqueous layer is then separated and acidified (e.g., with 1M HCl) to a pH of ~2-3, which precipitates the pure this compound.[2][3] If further purification is needed, column chromatography on silica gel or recrystallization can be employed.[3][8]
Data Presentation
The following tables summarize typical reaction parameters and a comparison of catalyst systems for the Suzuki-Miyaura coupling to synthesize 2-arylbenzoic acids.
Table 1: Optimized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Bromobenzoic acid (1.0 equiv) | Good balance of reactivity and cost. |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2-1.5 equiv) | A slight excess ensures complete consumption of the aryl halide.[4][6] |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Common and effective Pd(II) precatalyst.[2][3] |
| Ligand | SPhos, RuPhos, or XPhos (2-6 mol%) | Bulky, electron-rich ligands are crucial for sterically hindered substrates.[3][6] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Ensures deprotonation of the carboxylic acid and activation of the boronic acid.[3][4] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents that perform well at elevated temperatures.[2][3] |
| Temperature | 100-110 °C | Sufficient thermal energy to overcome the activation barrier.[3][4] |
| Reaction Time | 12-24 hours | Varies depending on substrate and catalyst; monitor for completion.[2][3] |
Table 2: Comparison of Catalyst Systems for Sterically Hindered Couplings
| Palladium Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | PPh₃ | K₃PO₄ | Dioxane | 100 | <10 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 78 |
| Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 94 |
| Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 96 |
| Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Dioxane | 100 | 95 |
| Note: This data is representative of trends observed for sterically hindered couplings and is compiled from the literature. Actual yields may vary.[6] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered 2-bromobenzoic acids.[3]
Materials:
-
2-Bromobenzoic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas, such as Argon or Nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromobenzoic acid is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Extract the organic layer with 1 M NaOH solution (3 times). Combine the aqueous layers.
-
Slowly acidify the combined aqueous layers with 1 M HCl with stirring until the pH is approximately 2-3. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation:
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with cold water.
-
Dry the solid product under vacuum to obtain this compound.
-
-
Further Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Stability and degradation of 2-(4-Methoxyphenyl)benzoic acid under different conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 2-(4-Methoxyphenyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a carboxylic acid and a methoxy group, which can be susceptible to degradation under certain conditions.
Q2: How should I store this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place, with the container tightly closed.[1] For solutions, it is advisable to use amber vials to protect from light and store at low temperatures (e.g., 2-8 °C) to minimize degradation.[2]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the potential degradation pathways for this compound include:
-
Hydrolysis: Under strong acidic or basic conditions, particularly at elevated temperatures, the methoxy group is susceptible to O-demethylation, which would yield 2-(4-hydroxyphenyl)benzoic acid.[3]
-
Oxidation: The presence of oxidizing agents could lead to the formation of various oxidation products.[1][4]
-
Photodegradation: Exposure to UV and visible light may induce photochemical reactions, leading to degradation.[2]
-
Thermal Degradation: At high temperatures, decarboxylation of the benzoic acid moiety is a potential degradation pathway, although this is generally less common under typical experimental conditions.[2]
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks are likely due to the presence of degradation products or impurities. To identify the source, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[5][6] Comparing the chromatograms of the stressed samples with your experimental sample can help identify the unknown peaks.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, or stress testing, is a process where a drug substance is intentionally degraded under more severe conditions than it would typically encounter during storage.[5] These studies are crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[5][6] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Assay Value | Degradation of the compound due to improper storage or handling. | Verify storage conditions (cool, dry, dark). Prepare fresh solutions and analyze immediately. |
| Inaccurate standard preparation. | Prepare a fresh standard solution and re-calibrate the instrument. | |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Inconsistent Results | Variability in experimental conditions (e.g., temperature, pH). | Ensure consistent experimental parameters. Use buffered solutions to maintain a stable pH. |
| Photodegradation from exposure to light. | Protect samples from light by using amber vials or covering with aluminum foil. | |
| No Degradation Observed in Forced Degradation Study | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base), raise the temperature, or extend the exposure time to achieve 5-20% degradation.[3] |
| Complete Degradation in Forced Degradation Study | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[3] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve partial degradation (typically 5-20%) to allow for the detection and identification of degradation products.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at various time points.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and collect samples at various time points.[5]
-
Thermal Degradation: Heat the solid compound or the stock solution at an elevated temperature (e.g., 70°C) and collect samples over time.[7]
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[7]
3. Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Summary of Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Heat | 70°C | 48 hours |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting guide for scaling up 2-(4-Methoxyphenyl)benzoic acid production
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Methoxyphenyl)benzoic acid. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 4-methoxyphenylboronic acid.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in the synthesis of this compound are common and can often be attributed to several factors, particularly given the steric hindrance from the ortho-carboxylic acid group on 2-bromobenzoic acid.
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, high-purity catalyst and anhydrous, degassed solvents.
-
Inefficient Oxidative Addition: The steric bulk of the ortho-substituent on 2-bromobenzoic acid can impede the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond. To overcome this, consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) which can accelerate this step.[1][2]
-
Suboptimal Base Selection: The choice and quality of the base are critical for the transmetalation step. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like potassium carbonate (K₂CO₃).[1] Ensure the base is finely powdered to maximize its surface area.
-
Poor Reagent Quality: Verify the purity of your starting materials, especially the 4-methoxyphenylboronic acid, as it can degrade over time.
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant impurities in my crude product mixture. What are the likely side reactions and how can I minimize them?
-
Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Protodeboronation: This is the cleavage of the carbon-boron bond in 4-methoxyphenylboronic acid, replacing it with a hydrogen atom to form anisole. This is often promoted by high temperatures and the presence of water and a strong base. To mitigate this, consider using milder bases like potassium fluoride (KF) or conducting the reaction under anhydrous conditions.
-
Homocoupling: The self-coupling of 4-methoxyphenylboronic acid to form 4,4'-dimethoxybiphenyl is a common byproduct, especially in the presence of oxygen.[3] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial to minimize this.
-
Dehalogenation: The reduction of 2-bromobenzoic acid to benzoic acid can also occur.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final product from unreacted starting materials and byproducts. What are the recommended purification methods?
-
Answer: Purifying this compound requires separating it from both polar and non-polar impurities.
-
Acid-Base Extraction: An effective initial purification step is an acid-base workup. After the reaction, the mixture can be treated with a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid, making it water-soluble. This allows for the separation from non-acidic organic impurities by extraction with an organic solvent. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[4]
-
Recrystallization: This is a powerful technique for obtaining high-purity crystalline product. A suitable solvent system is one in which the product is highly soluble at high temperatures and sparingly soluble at low temperatures. For benzoic acid derivatives, common recrystallization solvents include aqueous ethanol, acetic acid, or a mixture of an organic solvent and water.[5][6][7]
-
Column Chromatography: If significant amounts of closely related impurities are present, silica gel column chromatography may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the components.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common and scalable synthetic route for this compound?
-
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and scalable method.[8] It involves the palladium-catalyzed reaction of 2-bromobenzoic acid with 4-methoxyphenylboronic acid in the presence of a base. This method is favored for its high functional group tolerance and generally good yields.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials (2-bromobenzoic acid and 4-methoxyphenylboronic acid) and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction progress.
-
-
Q3: What are the key safety considerations when scaling up this synthesis?
-
A3: When scaling up, it is crucial to consider the exothermic nature of the reaction and ensure adequate cooling capacity. Palladium catalysts, while used in small quantities, are expensive and should be handled with care to maximize recovery and minimize environmental impact. The use of flammable organic solvents requires appropriate ventilation and safety precautions to prevent fires.
-
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound via Suzuki-Miyaura coupling. This data is based on typical results for similar reactions and should be used as a guideline for optimization.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O | 90 | 10 | 78 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base (equiv.) | Solvent System (v/v) | Temp (°C) | Time (h) | Purity by HPLC (%) |
| 1 | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 95 | 12 | 92 |
| 2 | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 | 97 |
| 3 | CsF (3) | THF | 70 | 16 | 95 |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-bromobenzoic acid and 4-methoxyphenylboronic acid.
Materials:
-
2-Bromobenzoic acid (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, 4-methoxyphenylboronic acid, and potassium phosphate.
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
Challenges in the hydrolysis step of methoxybenzoic acid preparation
This guide provides troubleshooting advice and frequently asked questions regarding the challenges encountered during the hydrolysis step in the synthesis of methoxybenzoic acid. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges during the hydrolysis of precursors to methoxybenzoic acid?
The primary challenges during the hydrolysis step, typically from a methyl ester like methyl 4-methoxybenzoate, include incomplete reactions leading to low yields, and undesired side reactions such as demethylation of the methoxy group.[1] Incomplete hydrolysis results in the contamination of the final product with unreacted starting material, which can complicate purification.[2]
Q2: My hydrolysis reaction is not going to completion. How can I improve the yield?
Low yields are often due to suboptimal reaction conditions. To drive the reaction to completion, consider the following:
-
Reaction Time and Temperature : Extend the reaction time and monitor the progress using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4] If the reaction is still sluggish, a modest increase in temperature can be beneficial.[2]
-
Reagent Stoichiometry : Ensure that a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) is used. For ester hydrolysis, using at least two equivalents of the base is a common practice.[5]
-
Solvent Choice : The solvent system should fully dissolve the reactants. For basic hydrolysis of esters, a mixture of water and an alcohol like methanol or ethanol is often effective.[5][6]
Q3: I am observing p-hydroxybenzoic acid as a significant impurity in my final product. What causes this?
The presence of p-hydroxybenzoic acid is a known issue that typically arises from the cleavage (demethylation) of the methoxy group.[1] This side reaction is often promoted by harsh reaction conditions, such as excessively high temperatures or highly acidic environments.[1]
Q4: How can I minimize the formation of p-hydroxybenzoic acid?
To prevent demethylation, it is crucial to use milder reaction conditions. Avoid excessively high temperatures and prolonged exposure to strong acids.[1] When performing basic hydrolysis of an ester, carefully controlling the temperature (e.g., 60-95°C) is effective.[5][7] After the reaction, acidification to precipitate the product should be done carefully, ensuring the pH is adjusted correctly to avoid degradation.[7]
Q5: What is the best way to monitor the progress of the hydrolysis reaction?
Thin Layer Chromatography (TLC) is a simple and highly effective method for qualitatively monitoring the disappearance of the starting material (e.g., the ester) and the appearance of the product (the carboxylate salt, which will have a different Rf value).[7] For more precise, quantitative analysis of the reaction progress and product purity, techniques like HPLC or Gas Chromatography (GC) are recommended.[3][7]
Troubleshooting Guide: Low Yield in Hydrolysis
The following table summarizes common causes of low yield during the hydrolysis step and provides actionable troubleshooting steps.
| Potential Cause | Troubleshooting Steps | References |
| Incomplete Reaction | - Extend the reaction time and monitor progress via TLC or HPLC. - Modestly increase the reaction temperature. - Ensure at least 2 equivalents of base (e.g., NaOH) are used for ester hydrolysis. | [2][4][5] |
| Suboptimal Temperature | - For exothermic reactions, ensure proper cooling to prevent decomposition. - For slow reactions, maintain a consistent and optimal temperature (e.g., 60-95°C for ester hydrolysis). | [7] |
| Product Loss During Work-up | - Optimize the pH for precipitation; for 4-methoxybenzoic acid, a pH of 2.5-3.0 is effective. - When washing the filtered product, use minimal amounts of cold solvent to prevent redissolving it. | [7] |
| Side Reactions (e.g., Demethylation) | - Avoid excessively high temperatures or harsh acidic conditions. - Perform the reaction under an inert atmosphere if oxidation-prone impurities are present. | [1] |
Experimental Protocols
Protocol 1: Basic Hydrolysis of Methyl 4-Methoxybenzoate
This protocol describes a standard procedure for the saponification of methyl 4-methoxybenzoate to produce 4-methoxybenzoic acid.
Materials:
-
Methyl 4-methoxybenzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve methyl 4-methoxybenzoate in methanol.
-
Base Addition : To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Hydrolysis : Heat the mixture to reflux (approximately 60-65°C) for 3 hours.[5] Monitor the reaction's completion by TLC, checking for the disappearance of the starting ester spot.
-
Cooling : Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation : Slowly add concentrated HCl or H₂SO₄ to the stirred reaction mixture until the pH reaches 2.5-3.0.[7] The 4-methoxybenzoic acid will precipitate as a white solid.
-
Isolation : Stir the resulting slurry for about an hour to ensure complete precipitation.[7] Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake with cold water until the washings are neutral and free of excess acid.
-
Drying : Dry the purified solid product to obtain 4-methoxybenzoic acid. A typical yield for this procedure is over 95%.[5][7]
Visual Guides
Caption: General workflow for the synthesis of 4-methoxybenzoic acid via hydrolysis.
Caption: Decision tree for troubleshooting low yield in the hydrolysis step.
Caption: Desired hydrolysis pathway and potential demethylation side reaction.
References
Preventing over-oxidation in the synthesis of methoxybenzoic acids
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of ortho-, meta-, and para-methoxybenzoic acids. It is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing over-oxidation and other side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of methoxybenzoic acids, presented in a question-and-answer format.
Issue 1: Low Yield of Methoxybenzoic Acid
-
Question: My reaction resulted in a low yield of the desired methoxybenzoic acid. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, primarily incomplete reactions or the formation of side products.
-
Incomplete Reaction:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material (e.g., methoxytoluene) may be too low. Ensure you are using the correct stoichiometry. For catalytic oxidations, ensure an adequate and continuous supply of oxygen or air.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For instance, in the catalytic oxidation of p-methoxytoluene, temperatures between 99-177°C are often employed.[1][2] Insufficient heating can slow down or stall the reaction. Conversely, excessively high temperatures can promote side reactions. Gradually increase the temperature or extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Inactive Catalyst: In catalytic oxidations (e.g., using Co/Mn catalysts), ensure the catalyst is of high purity and has not been deactivated. The ratio of cobalt to manganese can significantly impact performance.[2] The use of a bromide promoter (e.g., NaBr) can also enhance catalytic activity.[3]
-
-
Side Reactions:
-
Formation of Intermediates: The oxidation of methoxytoluene proceeds through methoxybenzyl alcohol and methoxybenzaldehyde as intermediates.[3] If these are present in your product, it indicates incomplete oxidation. To address this, optimize reaction time, temperature, and oxidant/catalyst concentration to drive the reaction to completion.[2][4]
-
Demethylation: Harsh reaction conditions, such as high temperatures or strong acids, can cause the cleavage of the methoxy group, leading to the formation of the corresponding hydroxybenzoic acid.[4] Careful control of reaction parameters is crucial to minimize this.
-
-
Issue 2: Presence of Over-oxidation Products and Discoloration
-
Question: My final product is off-white, yellowish, or brownish, suggesting the presence of impurities. What causes this and how can I prevent it?
-
Answer: Discoloration is a common sign of impurities, often arising from over-oxidation or other side reactions.[4]
-
Causes of Discoloration:
-
Oxidation of Phenolic Impurities: If your starting materials contain phenolic compounds (like cresols), they can be oxidized to form colored quinone-like structures.[4]
-
Formation of Conjugated Systems: Side reactions can lead to highly conjugated molecules that absorb visible light, resulting in a colored product.[4]
-
Residual Oxidizing Agents: Traces of oxidizing agents like potassium permanganate (visible as a brown manganese dioxide precipitate) can discolor the product.[4]
-
-
Troubleshooting and Prevention:
-
Control Reaction Conditions:
-
Temperature: Avoid excessively high temperatures.
-
Oxidant Addition: Add the oxidizing agent slowly and with vigorous stirring to prevent localized high concentrations and temperature spikes, which can lead to over-oxidation.[4]
-
pH Control: Maintain the optimal pH for your reaction. For permanganate oxidations, neutral or slightly alkaline conditions are often preferred to minimize side reactions.[4]
-
-
Purification:
-
Activated Carbon Treatment: Treating the crude product solution with activated carbon is an effective method for adsorbing colored impurities.[3][4]
-
Recrystallization: This is a standard and effective technique for purifying the final product. A common solvent system is an ethanol/water mixture.[3]
-
Acid-Base Extraction: Since methoxybenzoic acids are acidic, they can be separated from neutral impurities by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove the neutral compounds, and then re-precipitating the desired acid by adding a mineral acid.[1]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to methoxybenzoic acids?
A1: The most prevalent methods include the oxidation of the corresponding methoxytoluene, the oxidation of anethole (for p-methoxybenzoic acid), and the methylation of hydroxybenzoic acids.[3] Catalytic oxidation of methoxytoluenes using systems like Cobalt-Manganese-Bromide is a common industrial method.[1][2]
Q2: What are the typical byproducts in the synthesis of methoxybenzoic acids from methoxytoluenes?
A2: The primary byproducts are the corresponding methoxybenzyl alcohol and methoxybenzaldehyde, which are intermediates in the oxidation process.[3] Over-oxidation can lead to other impurities, and demethylation can result in the formation of hydroxybenzoic acid.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[1][3]
Q4: My purified product has a broad or low melting point. What does this indicate?
A4: A broad or depressed melting point is a strong indication of the presence of impurities.[4] Common culprits include unreacted starting materials or side products. Further purification, such as a second recrystallization, is recommended. Ensure the product is thoroughly dry, as residual solvent can also affect the melting point.
Data Presentation
The following tables summarize quantitative data for different synthetic methods for producing methoxybenzoic acids.
Table 1: Catalytic Oxidation of p-Methoxytoluene to p-Methoxybenzoic Acid
| Catalyst System | Temperature (°C) | Pressure | Solvent | Yield (%) | Selectivity (%) | Reference |
| Co(OAc)₂/Mn(OAc)₂/NaBr | 99 - 177 | Atmospheric to 30 atm | Acetic Acid | 79 - 85 | >95 | [1][5] |
| Co(II)-promoted NHPI | 80 | Ambient | None | ~18 (conversion) | - | [3] |
| V₂O₅/CaO-MgO | 400 | Atmospheric | Vapor Phase | - | High selectivity to p-methoxybenzaldehyde | [6][7] |
Table 2: Synthesis of o-Methoxybenzoic Acid
| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| Nucleophilic Substitution | o-Chlorobenzoic acid | Methanol, CuCl, Dimethylamine | 81.1 | 90.5 | [8] |
| Hydrolysis | Methyl o-methoxybenzoate | NaOH, Methanol | 94.3 | - | [9] |
Table 3: Synthesis of p-Methoxybenzoic Acid via Hydrolysis
| Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| Methyl 4-methoxybenzoate | NaOH, Methanol | 99.67 | - | [10] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of p-Methoxytoluene
This protocol is based on the Co/Mn/Br catalyzed oxidation.
-
Materials: p-Methoxytoluene, Acetic Acid, Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate, Sodium Bromide.
-
Procedure:
-
In a suitable pressure reactor, combine p-methoxytoluene, acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.[2]
-
Seal the reactor and begin stirring. Heat the mixture to approximately 121°C.[1]
-
Pressurize the reactor with air or oxygen to about 150 psi.[1]
-
Gradually increase the temperature and pressure to the final reaction conditions, for example, 162°C and 250 psi.[3]
-
Maintain these conditions for 30-45 minutes, monitoring the reaction progress by GC or HPLC.[1]
-
After completion, cool the reactor to room temperature and carefully depressurize.
-
The product, p-methoxybenzoic acid, will often crystallize out of the acetic acid solution upon cooling.[2]
-
Filter the crude product and wash it with fresh acetic acid and then water to remove residual catalysts and solvent.
-
Further purify the product by recrystallization from an ethanol/water mixture.[2]
-
Protocol 2: Hydrolysis of Methyl Methoxybenzoate (General for all isomers)
This protocol describes the general procedure for hydrolyzing the methyl ester to the corresponding carboxylic acid.
-
Materials: Methyl methoxybenzoate (ortho, meta, or para), Sodium Hydroxide (NaOH), Methanol, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the methyl methoxybenzoate in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add hydrochloric acid to acidify the mixture to a pH of 2-3.[9]
-
The methoxybenzoic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the purified product. A yield of over 90% can be expected.[9][11]
-
Protocol 3: Purification by Recrystallization
This protocol outlines a general method for purifying crude methoxybenzoic acids.
-
Materials: Crude methoxybenzoic acid, suitable solvent (e.g., ethanol/water mixture), activated carbon (optional).
-
Procedure:
-
Place the crude methoxybenzoic acid in an Erlenmeyer flask.
-
Add a minimum amount of the hot solvent to completely dissolve the solid.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to a gentle boil for 5-10 minutes.[1]
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities. This should be done quickly to prevent premature crystallization.[1]
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4740614A - Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US5344968A - Method for producing o-alkoxybenzoic acid - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Managing Exothermic Reactions in Benzoic Acid Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on managing exothermic reactions during the scale-up of benzoic acid synthesis, primarily focusing on the oxidation of toluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of benzoic acid via toluene oxidation?
When scaling up the synthesis of benzoic acid, particularly through the exothermic oxidation of toluene, several challenges arise. A primary concern is managing the heat generated by the reaction. As the reaction volume increases, the surface-area-to-volume ratio decreases, which can significantly reduce heat dissipation efficiency.[1] This can lead to the formation of hot spots, localized areas of high temperature that may cause decomposition of reactants or products and promote unwanted side reactions.[2] Inefficient mixing in larger reactors can also lead to non-uniform reaction conditions and reduced yields.[2] Additionally, the potential for thermal runaway, a rapid and uncontrolled increase in temperature and pressure, becomes a more significant safety hazard at a larger scale.[3][4]
Q2: How can I effectively monitor and control the temperature of the reaction during scale-up?
Effective temperature control is critical for a safe and successful scale-up. This involves:
-
Accurate Monitoring: Utilize calibrated temperature probes placed strategically within the reactor to get a representative reading of the internal reaction temperature.[5]
-
Controlled Reagent Addition: The rate of addition of the oxidizing agent (e.g., air, oxygen, potassium permanganate) should be carefully controlled to manage the rate of heat generation.[1][6]
-
Efficient Cooling Systems: Employ a robust cooling system, such as a reactor jacket or cooling coils, with a coolant fluid at an appropriate temperature to effectively remove the heat of reaction.[3] For larger-scale operations, external heat exchangers may be necessary.
-
Agitation: Ensure efficient and consistent agitation to promote heat transfer and maintain a homogenous reaction mixture, preventing the formation of localized hot spots.[2][6]
Q3: What are the key safety precautions to take when scaling up this exothermic reaction?
Safety is paramount during the scale-up of any exothermic process. Key precautions include:
-
Thorough Risk Assessment: Conduct a comprehensive risk assessment before proceeding with the scale-up, identifying potential hazards and implementing appropriate control measures.[6]
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and use appropriate PPE, including safety glasses, lab coats, and gloves.
-
Well-Ventilated Area: Perform the reaction in a well-ventilated area or a fume hood to avoid the inhalation of toluene or other volatile organic compounds.[7]
-
Emergency Plan: Have a clear and well-practiced emergency plan in place to address potential incidents such as a thermal runaway. This should include procedures for emergency cooling, quenching the reaction, and evacuating the area.[3]
-
Pressure Relief: For reactions conducted under pressure, ensure the reactor is equipped with appropriate pressure relief devices, such as rupture discs or safety relief valves.[1]
Q4: What are the signs of a potential thermal runaway, and what immediate actions should be taken?
A thermal runaway is characterized by a rapid and accelerating increase in the reaction temperature and pressure.[3] Early warning signs can include:
-
A sudden, unexpected increase in the rate of temperature rise.
-
A rapid increase in pressure within the reactor.
-
Visible signs of vigorous, uncontrolled boiling or gas evolution.
In the event of a suspected thermal runaway, the following immediate actions should be taken as part of a pre-defined emergency plan:
-
Stop Reagent Addition: Immediately cease the addition of any reactants.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket or coils to its maximum capacity.
-
Initiate Emergency Cooling/Quenching: If available, activate an emergency cooling system or add a pre-determined quenching agent to stop the reaction.
-
Alert Personnel and Evacuate: Notify all personnel in the vicinity and evacuate the immediate area to a safe location.
-
Follow Emergency Shutdown Procedures: Implement the facility's specific emergency shutdown protocol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Extend the reaction time and monitor progress using TLC or HPLC. - Cautiously increase the reaction temperature, ensuring adequate cooling capacity. |
| Poor Mixing: Inefficient agitation leading to localized concentrations. | - Increase the stirring rate to improve homogeneity. - Evaluate the suitability of the agitator design for the reactor scale. | |
| Catalyst Deactivation: The cobalt or manganese catalyst may have lost activity. | - Ensure the catalyst is properly prepared and handled. - Consider adding a fresh portion of the catalyst if the reaction stalls. | |
| Product Impurity | Side Reactions: Over-oxidation or formation of byproducts due to high temperatures. | - Optimize the reaction temperature; lower temperatures may improve selectivity. - Control the rate of oxidant addition to prevent temperature spikes. |
| Incomplete Work-up: Residual starting materials or byproducts remaining after purification. | - Optimize the purification process, such as recrystallization solvent and conditions. - Ensure complete precipitation of benzoic acid by adjusting the pH correctly during work-up. | |
| Runaway Reaction | Loss of Cooling: Failure of the cooling system. | - Immediately stop all reagent feeds. - Activate emergency cooling systems or add a quenching agent. - Follow the established emergency shutdown procedure. |
| Excessive Reagent Addition Rate: The rate of heat generation exceeds the cooling capacity. | - Reduce the rate of reagent addition. - Ensure the cooling system is operating at full capacity before starting the addition. |
Quantitative Data Summary
The following table summarizes key quantitative data for the liquid-phase oxidation of toluene to benzoic acid.
| Parameter | Value | Reference |
| Reaction Temperature | 150 - 170 °C | [8] |
| 140 - 200 °C | [9] | |
| Pressure | 1 MPa | [8] |
| 4 atm | [10] | |
| Catalyst | Cobalt acetate | [8] |
| Cobalt octoate | [9] | |
| Catalyst Loading | 100 - 150 mg/kg | [8] |
| 0.57 g/L | [10] | |
| Reaction Time | ~2 hours | [10] |
| Activation Energy | 40 kJ/mol | [10] |
Experimental Protocols
Protocol 1: Temperature Monitoring and Control during Scale-Up
Objective: To maintain a stable and controlled reaction temperature during the exothermic oxidation of toluene.
Materials and Equipment:
-
Jacketed glass reactor of appropriate scale
-
Calibrated temperature probe (e.g., thermocouple or RTD)
-
Overhead stirrer with a suitable impeller
-
Programmable syringe pump or addition funnel for controlled reagent addition
-
Circulating bath for temperature control of the reactor jacket
-
Data logging system for continuous temperature recording
Procedure:
-
System Setup: Assemble the reactor system, ensuring all connections are secure. Place the temperature probe in the reactor so that the tip is fully submerged in the reaction mixture but does not interfere with the agitator.
-
Initial Charge: Charge the reactor with toluene and the catalyst.
-
Setpoint Temperature: Set the circulating bath to the desired initial reaction temperature.
-
Initiate Agitation: Begin stirring at a rate that provides good mixing without excessive splashing.
-
Controlled Addition of Oxidant: Begin the addition of the oxidizing agent (e.g., a solution of potassium permanganate or controlled flow of oxygen/air) at a slow, pre-determined rate.
-
Continuous Monitoring: Continuously monitor the internal reaction temperature using the data logging system.
-
Temperature Adjustment: If the temperature begins to rise above the setpoint, decrease the addition rate of the oxidant. If the temperature falls below the setpoint, the addition rate can be cautiously increased. The primary control should be the rate of addition, with the cooling jacket providing a constant heat removal capacity.
-
Reaction Completion: Once the reaction is complete, stop the addition of the oxidant and cool the reactor to room temperature.
Protocol 2: Emergency Quenching of a Runaway Reaction
Objective: To rapidly and safely terminate a runaway exothermic reaction.
Materials and Equipment:
-
Emergency quenching agent (e.g., a cold, inert solvent or a chemical inhibitor) in a designated vessel.
-
A means of rapid addition of the quenching agent to the reactor (e.g., a dedicated quench port with a quick-opening valve).
-
Personal protective equipment (PPE).
-
Emergency alarm system.
Procedure (to be performed only if a runaway is confirmed and cannot be controlled by primary means):
-
Activate Alarm: Immediately activate the facility's emergency alarm to alert all personnel.
-
Stop All Feeds: Ensure all reactant and gas feeds to the reactor are stopped.
-
Initiate Quenching: From a safe distance and behind a safety shield if possible, rapidly introduce the pre-determined volume of the quenching agent into the reactor.
-
Evacuate: Immediately evacuate the area to the designated assembly point.
-
Do Not Re-enter: Do not re-enter the laboratory or production area until it has been declared safe by emergency response personnel.
Visualizations
Caption: A logical workflow for troubleshooting common issues in chemical synthesis scale-up.
Caption: Key parameters influencing the control of an exothermic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. icheme.org [icheme.org]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. WO2017017524A1 - Loop oxidation of toluene to benzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Characterization of 2-(4-Methoxyphenyl)benzoic Acid and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of 2-(4-Methoxyphenyl)benzoic acid and its structural isomer, 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. The objective is to furnish researchers, scientists, and drug development professionals with a detailed reference for the validation of these structures using common spectroscopic and chromatographic techniques. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes analytical workflows and a relevant biological pathway.
Introduction
This compound, also known as 4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid, and its isomers are biphenyl carboxylic acid derivatives. This class of compounds is of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents. Accurate structural characterization and validation are critical for drug discovery and development to ensure the identity, purity, and quality of synthesized compounds. This guide compares the analytical data of the 2-carboxylic acid isomer with its 4-carboxylic acid counterpart to highlight the differences in their spectroscopic and chromatographic profiles.
Data Presentation
The following tables summarize the key analytical data for this compound and 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Proton Assignment | This compound (Predicted) | 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid[1] |
| -COOH | ~12.5 ppm (s, 1H) | 12.90 ppm (br, 1H) |
| Aromatic H (benzoic acid ring) | 7.3-7.8 ppm (m, 4H) | 8.01 ppm (d, J=8.0 Hz, 2H), 7.78 ppm (d, J=8.4 Hz, 2H) |
| Aromatic H (methoxyphenyl ring) | 7.0-7.4 ppm (m, 4H) | 7.64 ppm (d, J=8.0 Hz, 2H), 7.31 ppm (d, J=8.0 Hz, 2H) |
| -OCH₃ | ~3.8 ppm (s, 3H) | 3.80 ppm (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Carbon Assignment | This compound (Predicted) | 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid[1] |
| C=O | ~168 ppm | 167.17 ppm |
| Aromatic C | ~114-160 ppm | 114.45, 126.08, 128.09, 128.77, 129.91, 131.16, 143.90, 159.49 ppm |
| -OCH₃ | ~55 ppm | 55.17 ppm |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Analytical Technique | This compound | 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 228.0786 | Molecular Ion (M⁺): m/z 228.24[1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3000 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ether) | Not explicitly found |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectra are acquired at room temperature.
-
A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled spectra are acquired.
-
A larger number of scans are typically required compared to ¹H NMR.
-
Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in both positive and negative ion modes. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands corresponding to specific functional groups are identified.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and a gradient pump.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Analysis: A known concentration of the sample is dissolved in the mobile phase, filtered, and injected into the HPLC system. The retention time and peak purity are determined.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Experimental workflow for synthesis and characterization.
MAPK/ERK Signaling Pathway
Biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents. One of the key signaling pathways implicated in cancer cell proliferation and survival is the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this pathway, which can be a target for small molecule inhibitors.[2][3][4]
Simplified MAPK/ERK signaling pathway.
Conclusion
The structural characterization of this compound and its isomers can be reliably achieved through a combination of NMR, MS, IR, and HPLC techniques. The presented data and protocols offer a valuable resource for researchers in the synthesis and validation of these and related biphenyl carboxylic acid derivatives. The distinct spectroscopic and chromatographic profiles of the isomers, as highlighted in this guide, underscore the importance of thorough analytical characterization in chemical and pharmaceutical research.
References
A Comparative Spectroscopic Analysis of Methoxybenzoic Acid Isomers
A guide for researchers and drug development professionals on the differentiation of 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The ortho-, meta-, and para- isomers of methoxybenzoic acid, also known as anisic acid, are foundational molecules in various research and development sectors. While sharing the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), their distinct structural arrangements, arising from the different positions of the methoxy group on the benzoic acid ring, lead to unique spectroscopic signatures. This guide provides a comprehensive comparison of their spectroscopic data to aid in their identification and differentiation.[1]
Spectroscopic Data Comparison
The following sections summarize the key spectroscopic data for the three isomers of methoxybenzoic acid, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in parts per million (ppm) for the protons (¹H) and carbon-13 (¹³C) of the three isomers were recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure data comparability.
The ¹H NMR spectra of the methoxybenzoic acid isomers are distinguished primarily by the chemical shifts and splitting patterns of the aromatic protons.
| Proton Assignment | 2-Methoxybenzoic Acid (δ, ppm) | 3-Methoxybenzoic Acid (δ, ppm) | 4-Methoxybenzoic Acid (δ, ppm) |
| -COOH | ~12.5 (s, 1H) | ~13.0 (s, 1H) | 12.7 (s, 1H)[1] |
| -OCH₃ | 3.85 (s, 3H) | 3.80 (s, 3H) | 3.84 (s, 3H)[1] |
| Aromatic H | 7.00-7.70 (m, 4H) | 7.15-7.55 (m, 4H) | 7.04 (d, 2H), 7.93 (d, 2H)[1] |
s = singlet, d = doublet, m = multiplet
The ¹³C NMR spectra provide further structural confirmation by showing the distinct chemical environments of the carbon atoms in each isomer.
| Carbon Assignment | 2-Methoxybenzoic Acid (δ, ppm) | 3-Methoxybenzoic Acid (δ, ppm) | 4-Methoxybenzoic Acid (δ, ppm) |
| C=O | 167.9 | 167.2 | 167.5 |
| Ar-C (ipso, -COOH) | 121.5 | 131.8 | 123.5 |
| Ar-C (ipso, -OCH₃) | 158.0 | 159.4 | 163.2 |
| Ar-C | 112.5, 120.2, 131.8, 133.5 | 114.5, 119.5, 122.0, 129.8 | 114.1, 131.5 |
| -OCH₃ | 56.1 | 55.7 | 55.8 |
Infrared (IR) Spectral Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The key vibrational frequencies (in cm⁻¹) for the methoxybenzoic acid isomers are presented below.
| Vibrational Mode | 2-Methoxybenzoic Acid (cm⁻¹) | 3-Methoxybenzoic Acid (cm⁻¹) | 4-Methoxybenzoic Acid (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C=O stretch (Carboxylic Acid) | ~1680-1700 | ~1680-1700 | ~1680-1700 |
| C=C stretch (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-O stretch (Ether) | ~1250 | ~1250 | ~1250 |
| O-H bend (Carboxylic Acid) | ~1300 | ~1300 | ~1300 |
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers show a molecular ion peak [M]⁺ at m/z 152. However, the relative intensities of the fragment ions can be used for differentiation.[2]
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | 2-Methoxybenzoic Acid (Relative Intensity %) | 3-Methoxybenzoic Acid (Relative Intensity %) | 4-Methoxybenzoic Acid (Relative Intensity %) |
| 152 | [M]⁺ | ~60 | ~100 | ~100 |
| 135 | [M - OH]⁺ | ~50 | ~90 | ~90 |
| 121 | [M - OCH₃]⁺ | ~100 | ~20 | ~15 |
| 107 | [M - COOH]⁺ | ~15 | ~30 | ~10 |
| 92 | [C₆H₄O]⁺ | ~30 | ~25 | ~10 |
| 77 | [C₆H₅]⁺ | ~40 | ~30 | ~15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the methoxybenzoic acid isomer is accurately weighed and dissolved in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[3][4] The sample is gently vortexed to ensure complete dissolution.[4] Any solid particulates are removed by filtering the solution through a pipette with a cotton or glass wool plug into the NMR tube.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer is used for analysis.[5]
-
¹H NMR Acquisition : The spectrometer is locked onto the deuterium signal of the solvent.[4] The magnetic field is shimmed to optimize homogeneity.[4] A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans and a suitable relaxation delay are used to obtain a high-quality spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).[6]
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation : 1-2 mg of the solid methoxybenzoic acid isomer is finely ground in an agate mortar and pestle.[7] Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[7]
-
Pellet Formation : The mixture is transferred to a pellet-forming die. A pressure of approximately 8-10 tons is applied for several minutes to form a thin, transparent pellet.[8] A vacuum is often applied during pressing to remove trapped air and moisture, resulting in a clearer pellet.[8]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.[1] For GC-MS, a dilute solution of the compound in a volatile solvent is injected.
-
Ionization : The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10] This causes the molecule to ionize, forming a molecular ion and a series of fragment ions.[10]
-
Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1]
-
Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of methoxybenzoic acid isomers.
Caption: A flowchart illustrating the process of using NMR, IR, and MS to analyze and differentiate the isomers of methoxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. rsc.org [rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. shimadzu.com [shimadzu.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 2-(4-Methoxyphenyl)benzoic Acid and Other Benzoic Acid Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the nuanced landscape of benzoic acid derivatives offers a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of 2-(4-Methoxyphenyl)benzoic acid and other selected benzoic acid derivatives, focusing on their physicochemical properties and biological activities. The information is supported by experimental data and detailed protocols to facilitate further research and development.
Physicochemical Properties: A Comparative Overview
The structural variations among benzoic acid derivatives, such as the position and nature of substituents on the phenyl ring, significantly influence their physicochemical properties. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic profiles. A comparison of key physicochemical parameters is presented in Table 1.
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |
| This compound | C₁₄H₁₂O₃ | 228.24 | 158-161 | - | - |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | 1.87 |
| Salicylic Acid (2-Hydroxybenzoic acid) | C₇H₆O₃ | 138.12 | 158-161 | 2.97 | 2.26 |
| 4-Methoxybenzoic Acid (p-Anisic Acid) | C₈H₈O₃ | 152.15 | 182-185 | 4.47 | 1.96 |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 140-142 | 2.94 | 2.05 |
Biological Activities: A Focus on Anticancer and Anti-inflammatory Potential
Benzoic acid derivatives have demonstrated a wide spectrum of biological activities. This section focuses on the comparative anticancer and anti-inflammatory effects of this compound and its analogs.
Anticancer Activity
The antiproliferative effects of benzoic acid derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of cell growth, is a key metric for cytotoxicity.
Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Benzoic Acid Derivatives
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT116 (Colon) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | 25.5 | 41.3 | - | 15.2 | [1] |
| Protocatechuic Acid (3,4-Dihydroxybenzoic acid) | >100 | >100 | - | >100 | [1] |
| Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) | 85.2 | - | - | - | [2] |
| Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) | 75.6 | - | - | - | [2] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The presented data for other derivatives is compiled from various sources and may have been obtained under different experimental conditions.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant mechanism of anti-inflammatory action for many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.[4]
Table 3: Comparative COX Inhibition Profile of Benzoic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Aspirin (Acetylsalicylic Acid) | 166 | 246 | 0.67 | [5] |
| Salicylic Acid | >10000 | >10000 | - | [5] |
| Ibuprofen | 13 | 344 | 0.04 | [6] |
| Celecoxib | 15 | 0.04 | 375 | [6] |
Note: The selectivity index is a ratio of IC₅₀ values and indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher selectivity index suggests greater COX-2 selectivity.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of 2-arylbenzoic acids is the Suzuki coupling reaction.
Materials:
-
2-Bromobenzoic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dissolve the residue in water and acidify with 2M HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
In vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[7]
In vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[8]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Visualizing Molecular Pathways and Workflows
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.[9] Many anti-inflammatory and anticancer agents target components of this pathway.
Caption: Canonical NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic effects of novel benzoic acid derivatives.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and related benzoic acid derivatives. While the available data indicates promising anticancer and anti-inflammatory activities within this class of compounds, further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and identify lead candidates for further development. The provided experimental protocols offer a foundation for researchers to conduct such investigations and contribute to the advancement of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[4-(4-Methoxyphenyl)imidazol-1-yl]benzoic acid | C17H14N2O3 | CID 20373967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-(4-Methoxyphenyl)benzoic acid and its related compounds. The information presented herein is supported by experimental data from various studies, offering an objective overview of their potential therapeutic applications, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties.
Comparative Biological Activity Data
The biological efficacy of this compound and its derivatives is closely linked to their structural features. The following tables summarize quantitative data from various studies, providing a comparative overview of their potency.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is a significant area of investigation. The data below compares the activity of related compounds in preclinical models.
| Compound | Assay | Dose/Concentration | % Inhibition / IC50 | Reference |
| 2-Hydroxy-4-methoxy benzoic acid (HMBA) | Carrageenan-induced paw edema in rats | Not Specified | Significant reduction in edema | [1] |
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2-mediated PGE2 production in human blood | - | IC50 = 0.39 mM | [2] |
| Triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) | COX-2-mediated PGE2 production in human blood | - | IC50 = 0.16 mM | [2] |
| Aspirin | COX-2-mediated PGE2 production in human blood | - | IC50 = 0.18 mM | [2] |
| Sodium Salicylate | COX-2-mediated PGE2 production in human blood | - | IC50 > 10 mM | [2] |
Anticancer Activity
Several derivatives of benzoic acid have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Prostate cancer cells | Not specified, inhibits proliferation | [3] |
| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Not specified | 239.88 | [4] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast cancer) | 15.6 | [4] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast cancer) | 18.7 | [4] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer cell line | 17.84 | [4] |
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives, particularly thioureides, has been evaluated against a range of microbial strains. The minimal inhibitory concentration (MIC) is a key indicator of antimicrobial potency.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | [5][6] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | [5][6] |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Staphylococcus aureus | 62.5 - 1000 | [5][6] |
| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Staphylococcus aureus | 32 | [7][8] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 32 - 256 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats or C57BL/6J mice are typically used.[9][10]
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[10][11]
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]
-
-
Data Analysis: The percentage inhibition of edema is calculated for the treated group compared to the control group.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[3]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimal Inhibitory Concentration (MIC) of a compound.[5]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[14][15]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][16]
Signaling Pathways and Experimental Workflow
Cyclooxygenase (COX-2) and NF-κB Signaling Pathways in Inflammation
Many anti-inflammatory benzoic acid derivatives are thought to exert their effects by modulating the COX-2 and NF-κB signaling pathways. The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.[2][17]
Caption: Proposed mechanism of action via the COX-2 and NF-κB pathways.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of the biological activity of novel compounds.
Caption: A streamlined workflow for screening biological activities.
References
- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. apec.org [apec.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Acidity comparison of 4-Methoxybenzoic acid and 2-Nitrobenzoic acid
In the realm of drug development and chemical synthesis, understanding the acidic properties of organic molecules is paramount. The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a detailed comparison of the acidity of two substituted benzoic acids: 2-Nitrobenzoic acid and 4-Methoxybenzoic acid, supported by experimental data and protocols.
At a Glance: Acidity Comparison
The acidity of these two molecules is primarily dictated by the electronic effects of their respective substituents on the benzene ring. A lower pKa value signifies a stronger acid.
| Compound | Structure | Substituent Group | pKa Value | Relative Acidity |
| 2-Nitrobenzoic acid | Nitro (-NO₂) at ortho position | ~2.16[1] | Stronger Acid | |
| 4-Methoxybenzoic acid | Methoxy (-OCH₃) at para position | ~4.47[2][3] | Weaker Acid |
Key Takeaway: 2-Nitrobenzoic acid is a significantly stronger acid than 4-Methoxybenzoic acid.
Delving Deeper: The Chemical Rationale
The substantial difference in acidity between these two compounds can be attributed to the interplay of inductive and resonance effects, as well as steric factors.
2-Nitrobenzoic Acid: The Power of Electron Withdrawal
The nitro group (-NO₂) is a potent electron-withdrawing group. Its effect on acidity is twofold:
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms in the nitro group pull electron density away from the benzene ring and, consequently, from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) formed after proton donation, making the proton easier to release.
-
Ortho-Effect: Substituents in the ortho position, regardless of their electronic nature, generally increase the acidity of benzoic acid. In the case of 2-nitrobenzoic acid, this is a combination of steric and electronic factors. The bulky nitro group can sterically hinder the carboxyl group, forcing it out of the plane of the benzene ring. This disrupts the resonance stabilization of the undissociated acid, making it more favorable to deprotonate. The stabilization of the conjugate base through the inductive effect further enhances this acidity.[1]
4-Methoxybenzoic Acid: The Push of an Electron-Donating Group
In contrast, the methoxy group (-OCH₃) is an electron-donating group, primarily through its resonance effect:
-
Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the benzene ring. This increases the electron density on the ring, which in turn destabilizes the negatively charged carboxylate anion. This destabilization makes it more difficult for the carboxylic acid to donate a proton, resulting in a weaker acid.
-
Inductive Effect (-I): While the oxygen in the methoxy group is electronegative and does exert a weak electron-withdrawing inductive effect, the resonance effect is dominant, leading to an overall electron-donating character that decreases acidity.
The following diagram illustrates the factors influencing the acidity of these substituted benzoic acids.
Caption: Logical flow of factors determining the acidity of the two benzoic acids.
Experimental Determination of pKa
The pKa values presented are determined experimentally, most commonly through potentiometric titration. Below is a detailed protocol for this method.
Protocol: pKa Determination by Potentiometric Titration
This method involves titrating a solution of the weak acid with a standardized solution of a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
-
2-Nitrobenzoic acid or 4-Methoxybenzoic acid
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Experimental Workflow:
The following diagram outlines the experimental workflow for pKa determination.
Caption: Step-by-step workflow for the potentiometric titration experiment.
Procedure:
-
Solution Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Gentle heating may be required to aid dissolution, especially for 4-methoxybenzoic acid. Ensure the solution cools to room temperature before titration.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Titration Setup: Place a known volume (e.g., 100 mL) of the prepared acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Fill the burette with the standardized ~0.1 M NaOH solution.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Add the NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize while stirring and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., to 0.1-0.2 mL) to obtain a more accurate curve.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
-
Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa of the acid.
-
This comprehensive guide illustrates the significant difference in acidity between 2-Nitrobenzoic acid and 4-Methoxybenzoic acid, rooted in fundamental principles of organic chemistry. The provided experimental protocol offers a reliable method for the empirical determination of these crucial physicochemical properties, which are indispensable for professionals in research and drug development.
References
Inhibitory Effects of Benzoic Acid Derivatives on Polyphenol Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polyphenol oxidase (PPO) is a key enzyme responsible for enzymatic browning in fruits and vegetables, a process that leads to significant quality loss in the food industry. The inhibition of PPO is a critical area of research for food preservation and has implications in other fields, including medicine and cosmetics. Benzoic acid and its derivatives have emerged as a promising class of PPO inhibitors. This guide provides a comparative analysis of the inhibitory effects of various benzoic acid derivatives on PPO, supported by experimental data and detailed protocols.
Comparative Inhibitory Potency
The inhibitory effects of benzoic acid and its derivatives on polyphenol oxidase vary depending on the specific derivative and the source of the enzyme. The following table summarizes the quantitative data on the inhibition of mushroom polyphenol oxidase by selected benzoic acid derivatives.
| Inhibitor | PPO Source | Substrate | Inhibition Type | IC50 (mM) | Ki (mM) | Reference |
| Benzoic Acid | Agaricus bisporus (Mushroom) | Pyrocatechol | Competitive | 0.147 | 0.046 | [1] |
| Benzoic Acid | Mushroom | Not specified | Competitive | 1.425 | Not Reported | [2] |
| Salicylic Acid | Not specified | Not specified | Competitive | 0.6 - 12.2 | Not Reported | [3] |
| p-Hydroxybenzoic Acid | Mushroom | L-DOPA | Competitive | Not Reported | Not Reported | [4] |
| p-Methoxybenzoic Acid | Mushroom | L-DOPA | Non-competitive | Not Reported | Not Reported | [4] |
| p-Ethoxybenzoic Acid | Mushroom | L-DOPA | Mixed-II type | Not Reported | Not Reported | [4] |
Mechanism of Action: A General Overview
Benzoic acid derivatives primarily inhibit PPO through competitive inhibition. This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and the subsequent enzymatic reaction from occurring.[1][2] The binding is often reversible and driven by interactions such as hydrogen bonds and hydrophobic interactions within the enzyme's active site.[2] Some derivatives, however, may exhibit other types of inhibition, such as non-competitive or mixed-type inhibition, by binding to sites other than the active site.[4]
Experimental Protocols
A standardized spectrophotometric assay is commonly used to determine the inhibitory effect of benzoic acid derivatives on PPO activity.
1. Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 6.8. This buffer is used to maintain a stable pH environment for the enzymatic reaction.
-
PPO Enzyme Solution: Prepare a solution of mushroom polyphenol oxidase in the phosphate buffer. The exact concentration will need to be optimized to yield a linear reaction rate over a few minutes.
-
Substrate Solution: Prepare a solution of a phenolic substrate, such as catechol or pyrocatechol, in the phosphate buffer. A typical concentration is around 0.175 M.[5]
-
Inhibitor Solutions: Prepare stock solutions of the benzoic acid derivatives to be tested in an appropriate solvent (e.g., ethanol or DMSO) and then dilute to various concentrations with the phosphate buffer.
2. PPO Activity Assay:
-
The assay is typically performed in a cuvette or a 96-well plate.
-
The reaction mixture contains the phosphate buffer, the substrate solution, and the PPO enzyme solution.[5][6]
-
To measure the inhibitory effect, the inhibitor solution is added to the reaction mixture, and a control is run without the inhibitor.
-
The reaction is initiated by adding the PPO enzyme solution.
-
The change in absorbance is monitored over time at a specific wavelength (e.g., 420 nm for the product of catechol oxidation) using a spectrophotometer.[5] The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.
3. Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the type of inhibition and the inhibition constant (Ki), Lineweaver-Burk plots (a plot of 1/velocity against 1/[Substrate]) are constructed in the presence of different concentrations of the inhibitor.
Conclusion
Benzoic acid and its derivatives represent a valuable class of polyphenol oxidase inhibitors. While benzoic acid itself demonstrates competitive inhibition, the potency and mechanism can be modulated by substitutions on the benzene ring. Further research into a wider array of derivatives could lead to the development of more effective and specific PPO inhibitors for various applications. The standardized experimental protocols outlined in this guide provide a solid foundation for conducting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoic acid and its derivatives have emerged as a significant class of compounds in anticancer research. Exhibiting a wide range of biological activities, these molecules, both naturally occurring and synthetic, have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. This guide provides an objective comparison of the anticancer performance of selected benzoic acid derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various benzoic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparing their potency. A lower IC50 value indicates a more potent anticancer agent.
Naturally Occurring Benzoic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gallic Acid | A2780S (Ovarian) | 103 | [1] |
| A2780CP (Ovarian) | 189 | [1] | |
| OVCAR-3 (Ovarian) | <40 | [1] | |
| A549 (Lung) | 74.15 | [2] | |
| HeLa (Cervical) | 239.2 | [3] | |
| MDA-MB-231 (Breast) | 43.86 µg/mL | [4] | |
| MCF-7 (Breast) | 18 µg/mL | [5] | |
| Protocatechuic Acid (3,4-Dihydroxybenzoic Acid - DHBA) | A549 (Lung) | >25 | [6] |
| CaCo-2 (Colon) | >100 | [7] | |
| AGS (Gastric) | ~7300 | [1] | |
| Syringic Acid | - | - | [Data not readily available in cited sources] |
| Vanillic Acid | - | - | [Data not readily available in cited sources] |
Synthetic Benzoic Acid Derivatives
| Compound Class | Specific Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazolyl Benzoic Acids | 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid | - | [Promising activity reported, specific IC50 not provided] | [8] |
| Compound 22 (1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine) | NUGC-3 (Gastric) | 0.05 | [9] | |
| Quinazolinone Benzoic Acids | Compound 20 | MCF-7 (Breast), HepG2 (Liver), HT-29 (Colon) | 1.0 - 14.3 | [10] |
| Compounds 21-23 | HeLa (Cervical), MDA-MB-231 (Breast) | 1.85 - 2.81 | [11][12] | |
| Compound 106 | - | 0.47 (Cdk4 inhibition) | [13] | |
| Triazole Benzoic Acids | Compounds 2, 5, 14, 15 | MCF-7 (Breast), HCT-116 (Colon) | 15.6 - 23.9 | [14] |
| Compound 10 | MDA-MB-231 (Breast), PC-3 (Prostate) | 1.42, 5.69 | [15] | |
| Compound 6cf | MCF-7 (Breast), 4T1 (Breast) | 5.71, 8.71 | [5] | |
| Tyrosinase Inhibiting Benzoic Acid Amide | Compound 7 | - | 1.09 (Tyrosinase inhibition) | [4][16][17] |
Key Anticancer Mechanisms and Signaling Pathways
Several signaling pathways have been identified as targets for the anticancer activity of benzoic acid derivatives. These include the inhibition of histone deacetylases (HDACs), induction of apoptosis, inhibition of tyrosinase, and modulation of nuclear xenobiotic receptors.
Histone Deacetylase (HDAC) Inhibition
Naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit HDAC activity.[18][19][20] This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. The downstream effects include cell cycle arrest and induction of apoptosis.
Caption: HDAC inhibition by benzoic acid derivatives leading to cell cycle arrest and apoptosis.
Induction of Apoptosis via Caspase Activation
A common mechanism of action for many anticancer agents, including benzoic acid derivatives, is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase.[18]
Caption: Apoptosis induction by benzoic acid derivatives through caspase activation.
Other Potential Mechanisms
-
Tyrosinase Inhibition: Certain benzoic acid derivatives have been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.[1] This mechanism is particularly relevant for the treatment of melanoma.[1]
-
PXR/SXR Agonism: Some benzoic acid derivatives can act as agonists for the nuclear xenobiotic receptors PXR (pregnane X receptor) and SXR (steroid and xenobiotic receptor).[1] Activation of these receptors can modulate the expression of genes involved in cell cycle progression and drug metabolism, potentially enhancing the efficacy of chemotherapy and radiotherapy.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used to evaluate the anticancer activity of benzoic acid derivatives.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivative for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
HDAC Activity Assay (Fluorometric)
This assay measures the activity of histone deacetylases.
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cancer cells.
-
Reaction Setup: In a 96-well black plate, add nuclear extract, HDAC assay buffer, and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution containing trypsin to each well to cleave the deacetylated substrate and release the fluorescent AMC.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the untreated control.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of the executioner caspase-3.
-
Cell Lysis: Lyse the treated and untreated cells to release cellular proteins.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in treated cells compared to untreated controls.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Benzoic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Both naturally occurring and synthetic derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. The primary mechanisms of action involve the inhibition of histone deacetylases and the induction of apoptosis, with other pathways such as tyrosinase inhibition and PXR/SXR modulation also playing a role for specific derivatives. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating the comparative analysis and further investigation of these potent anticancer compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.
References
- 1. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Methoxyphenyl)benzoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. In case of a spill, contain the material, prevent it from entering drains, and collect it for disposal.
Disposal Operational Plan
The disposal of this compound must adhere to local, regional, and national regulations for chemical waste. It is imperative to treat this compound as a hazardous chemical waste and not dispose of it with general laboratory trash.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic acids.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 2: Engage a Certified Waste Disposal Service
-
Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
All chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.
Step 3: Documentation
-
Maintain accurate records of the amount of waste generated and its disposal date. This documentation is crucial for regulatory compliance.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Must be classified as a chemical/hazardous waste according to local, regional, and national regulations. | [1] |
| Container Type | Compatible, sealed, and clearly labeled containers. | |
| Environmental Release | Do not allow the product to enter drains, groundwater, or the sewage system. | [2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Essential Safety and Operational Guide for Handling 2-(4-Methoxyphenyl)benzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(4-Methoxyphenyl)benzoic acid. The following procedural steps and data are designed to ensure safe laboratory practices, covering everything from personal protective equipment (PPE) to operational protocols and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing or dust generation.[4] | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or natural rubber gloves are generally suitable for handling carboxylic acids.[6] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat or chemical-resistant apron. | A fully buttoned lab coat or long-sleeved protective clothing is required to prevent skin contact.[4][5] |
| Respiratory Protection | NIOSH-approved respirator. | All handling of the solid compound should ideally occur in a well-ventilated area or a certified chemical fume hood to prevent dust inhalation.[4][7] If engineering controls are insufficient, a dust mask or respirator is necessary.[3] |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination, removing gloves first.[4]
-
Spill and Emergency Procedures
-
Minor Spills :
-
Major Spills :
-
Evacuate the area and contact your institution's environmental health and safety office.
-
Disposal Plan
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4]
-
Chemical Waste : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[2][7] One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[7]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
